Norsanguinarine
Description
This compound has been reported in Pteridophyllum racemosum, Corydalis balansae, and other organisms with data available.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO4/c1-2-12-11-3-4-15-19(24-9-21-15)14(11)7-20-18(12)13-6-17-16(5-10(1)13)22-8-23-17/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXVDVMAYXLWPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=CN=C4C(=C3C=C2)C=CC5=CC6=C(C=C54)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90965891 | |
| Record name | 2H,10H-[1,3]Benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90965891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Norsanguinarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
522-30-5, 5157-23-3 | |
| Record name | Norsanguinarine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norsanguinarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norsanguinarine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H,10H-[1,3]Benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90965891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norsanguinarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
285 - 287 °C | |
| Record name | Norsanguinarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Mechanism of Action of Norsanguinarine: A Technical Guide
Executive Summary
Norsanguinarine, a benzophenanthridine alkaloid, is a compound of significant interest within the scientific community, particularly for its potential therapeutic applications. While direct research on this compound is emerging, its mechanism of action is largely inferred from studies of its close structural analog, sanguinarine. This document provides a comprehensive overview of the proposed mechanisms through which this compound exerts its biological effects, with a primary focus on its anti-cancer properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a natural alkaloid found in several plant species.[1] Like other members of the benzophenanthridine alkaloid family, such as sanguinarine, it has demonstrated a range of biological activities. The core of its therapeutic potential, particularly in oncology, appears to lie in its ability to induce programmed cell death (apoptosis) and inhibit the proliferation of cancer cells.[2][3] This guide will delve into the molecular pathways and cellular processes that are modulated by this class of compounds.
Core Mechanism: Induction of Apoptosis
A primary mechanism of action for this compound and related alkaloids is the induction of apoptosis, a form of programmed cell death essential for tissue homeostasis.[3][4] This process is tightly regulated and can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
Intrinsic (Mitochondrial) Apoptotic Pathway
The intrinsic pathway is triggered by cellular stress, such as DNA damage or oxidative stress. Evidence suggests that sanguinarine, and likely this compound, can activate this pathway through the modulation of the Bcl-2 family of proteins.[5]
-
Upregulation of Pro-Apoptotic Proteins: These compounds have been shown to increase the expression of pro-apoptotic proteins like Bax.[5]
-
Downregulation of Anti-Apoptotic Proteins: Conversely, they decrease the levels of anti-apoptotic proteins such as Bcl-2.[5]
This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[6] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway.[6]
Extrinsic (Death Receptor) Apoptotic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. While less predominantly cited for sanguinarine, modulation of this pathway cannot be ruled out as a contributing mechanism.
Execution Phase of Apoptosis
Both the intrinsic and extrinsic pathways converge at the activation of executioner caspases, primarily caspase-3.[5] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[7] Sanguinarine has been shown to induce the activation of caspase-3 and the subsequent cleavage of poly-(ADP-ribose) polymerase (PARP).[5]
Figure 1: Overview of the apoptotic pathways potentially modulated by this compound.
Modulation of Key Signaling Pathways
Beyond the direct induction of apoptosis, this compound and its analogs are known to interfere with several critical signaling pathways that are often dysregulated in cancer.[8]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Sanguinarine has been shown to inhibit this pathway, leading to a decrease in the phosphorylation of Akt and mTOR, thereby suppressing downstream signaling that promotes cancer cell survival.[8]
NF-κB Signaling Pathway
The NF-κB pathway is involved in inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. Sanguinarine can inhibit the activation of NF-κB, which in turn can sensitize cancer cells to apoptosis and inhibit their proliferation.[8]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway plays a central role in cell proliferation, differentiation, and apoptosis. Sanguinarine has been reported to modulate the MAPK pathway, although the specific effects can be cell-type dependent.[8] In some cases, it activates pro-apoptotic JNK and p38 MAPK, while in others, it may inhibit the pro-survival ERK pathway.
JAK/STAT Pathway
The JAK/STAT pathway is critical for cytokine signaling and is often aberrantly activated in cancer. Inhibition of this pathway by sanguinarine can lead to reduced expression of genes involved in cell survival and proliferation.[8]
Wnt/β-catenin Pathway
The Wnt/β-catenin pathway is involved in cell fate determination and proliferation. Dysregulation of this pathway is a key factor in the development of several cancers. Sanguinarine has been shown to interfere with this pathway, leading to a decrease in the nuclear translocation of β-catenin and subsequent downregulation of its target genes.[8]
Figure 2: Inhibition of key signaling pathways by this compound.
Enzyme Inhibition
In addition to modulating signaling pathways, sanguinarine has been identified as an inhibitor of various enzymes. This inhibitory activity can contribute to its overall biological effects. For instance, sanguinarine has been shown to inhibit protein kinase C (PKC) and mitogen-activated protein kinase phosphatase-1 (MKP-1).[9] The inhibition of such enzymes can have profound effects on cellular signaling and contribute to the anti-proliferative and pro-apoptotic actions of the compound.
Quantitative Data Summary
The following table summarizes the in vitro anti-cancer activity of sanguinarine against various human cancer cell lines, providing an indication of its potency. It is important to note that these values may vary depending on the experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | Data not available in snippets | |
| A431 | Skin Cancer | Data not available in snippets | |
| SW620 | Colorectal Cancer | 54.41 | [10] |
| LoVo | Colorectal Cancer | 78.66 | [10] |
| U937 | Leukemia | Data not available in snippets | [5] |
Note: Specific IC50 values for HCT116, A431, and U937 were not available in the provided search results, though the texts confirm activity against these lines.
Experimental Protocols
The elucidation of the mechanism of action of sanguinarine, and by extension this compound, involves a variety of standard cell and molecular biology techniques.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. Cells are treated with the compound for a specified period, followed by the addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals, which are then solubilized and quantified by measuring the absorbance at a specific wavelength.
-
Trypan Blue Exclusion Assay: This assay is used to count the number of viable cells. A cell suspension is mixed with trypan blue dye. Viable cells with intact cell membranes exclude the dye, while non-viable cells take it up and appear blue. The number of viable and non-viable cells is then counted using a hemocytometer.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.
-
DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. When viewed under a fluorescence microscope, apoptotic cells stained with DAPI exhibit characteristic nuclear condensation and fragmentation.
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate. It is crucial for assessing changes in the expression and activation (e.g., phosphorylation) of proteins involved in signaling pathways (e.g., Akt, mTOR, MAPKs) and apoptosis (e.g., Bcl-2 family proteins, caspases, PARP).
Enzyme Inhibition Assays
To determine the inhibitory effect on specific enzymes, in vitro kinase assays or phosphatase assays are performed. These assays typically involve incubating the purified enzyme with its substrate and the inhibitor at various concentrations. The enzyme activity is then measured, often by detecting the amount of product formed or substrate consumed, to calculate inhibitory constants such as the IC50.
Figure 3: General experimental workflow for investigating the mechanism of action.
Conclusion and Future Directions
The mechanism of action of this compound, inferred from studies on the closely related compound sanguinarine, is multifaceted, primarily involving the induction of apoptosis through the intrinsic mitochondrial pathway and the modulation of key signaling pathways critical for cancer cell survival and proliferation. While the existing data provides a strong foundation for understanding its therapeutic potential, further research is imperative to delineate the specific molecular targets and pathways directly affected by this compound. Future studies should focus on direct investigations of this compound to confirm and expand upon the mechanisms outlined in this guide, including comprehensive enzyme inhibition profiling and in vivo efficacy studies. Such research will be crucial for the potential development of this compound as a novel therapeutic agent.
References
- 1. This compound | C19H11NO4 | CID 97679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer [mdpi.com]
Norsanguinarine: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norsanguinarine, a benzophenanthridine alkaloid, is a naturally occurring compound that has garnered interest within the scientific community for its potential pharmacological activities. As a demethylated analogue of the more extensively studied sanguinarine, this compound shares a similar tetracyclic aromatic structure, suggesting a comparable spectrum of biological effects. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the signaling pathways potentially modulated by this class of compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.
Natural Sources of this compound
This compound has been identified in a select number of plant species, primarily within the Papaveraceae and Fumariaceae families. The principal reported sources are from the genus Corydalis.
Table 1: Principal Natural Sources of this compound
| Plant Species | Family | Plant Part(s) Containing this compound |
| Corydalis tomentella | Papaveraceae | Whole plant |
| Corydalis pallida | Papaveraceae | Whole plant |
| Corydalis balansae | Papaveraceae | Not specified |
| Pteridophyllum racemosum | Papaveraceae | Not specified |
While this compound has been explicitly identified in the species listed above, it is plausible that it co-occurs with sanguinarine in other plants. Sanguinarine is more widely distributed and has been isolated from species such as Sanguinaria canadensis (bloodroot), Argemone mexicana (Mexican prickly poppy), Chelidonium majus (greater celandine), and Macleaya cordata.[1][2][3][4][5] Researchers investigating this compound may consider screening these and other sanguinarine-containing plants as potential sources.
Isolation and Purification of this compound
A detailed, standardized protocol for the isolation of this compound is not extensively documented in a single source. However, by compiling information from studies on the phytochemical analysis of Corydalis species and general alkaloid extraction techniques, a comprehensive methodology can be constructed. The following protocol represents a composite of established methods for the isolation of benzophenanthridine alkaloids from plant material.
General Experimental Workflow for this compound Isolation
The isolation of this compound typically involves a multi-step process that includes extraction, acid-base partitioning, and chromatographic purification.
Detailed Experimental Protocols
-
Plant Material Preparation: The air-dried and powdered whole plant material of Corydalis tomentella or other source material is used as the starting material.
-
Solvent Extraction: The powdered plant material is extracted exhaustively with an organic solvent. Methanol or 70% ethanol are commonly employed for the extraction of alkaloids. This can be performed at room temperature with agitation or by using techniques such as Soxhlet extraction or ultrasonication to enhance efficiency.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl). This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.
-
Defatting: The acidic solution is then partitioned with a non-polar organic solvent (e.g., n-hexane or diethyl ether) to remove lipids and other non-polar compounds. The aqueous layer containing the protonated alkaloids is retained.
-
Basification and Extraction: The acidic aqueous layer is then basified to a pH of 9-10 with a base (e.g., ammonium hydroxide). This deprotonates the alkaloids, converting them back to their free base form, which are less soluble in water. The basified solution is then extracted with a polar organic solvent such as chloroform or ethyl acetate.
-
Final Concentration: The organic layers containing the free alkaloids are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude alkaloid fraction.
-
Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on a stationary phase like silica gel or alumina. The column is typically eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent). Fractions containing compounds with similar Rf values to sanguinarine standards (or previously isolated this compound) are pooled.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, the pooled fractions are subjected to preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The elution can be isocratic or a gradient program. The effluent is monitored by a UV detector, and the peak corresponding to this compound is collected. The pure compound is then obtained by removing the solvent.
Quantitative Data
Quantitative data for the isolation of this compound is not widely reported. The yield of this compound will vary significantly depending on the plant source, the time of harvest, and the extraction and purification methods employed. Researchers should aim to quantify their yields at each major step of the isolation process to optimize the protocol. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for the quantitative analysis of this compound in plant extracts and purified fractions.
Table 2: HPLC Parameters for this compound Analysis (Exemplary)
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm and 330 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Potential Signaling Pathways Modulated by this compound
Direct studies on the signaling pathways modulated by this compound are limited. However, extensive research on the closely related alkaloid, sanguinarine, provides a strong basis for inferring the potential biological targets of this compound. Sanguinarine is known to interact with multiple key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis.
Based on the known activities of sanguinarine, this compound is hypothesized to:
-
Induce Apoptosis: By modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and programmed cell death.
-
Inhibit Inflammatory Pathways: By suppressing the activation of key inflammatory mediators such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).
-
Interfere with Cell Proliferation and Survival: By inhibiting pro-survival signaling cascades like the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.
Conclusion
This compound represents a promising natural product for further pharmacological investigation. This guide has outlined its primary natural sources and provided a detailed, composite protocol for its isolation and purification. The exploration of its potential interactions with key cellular signaling pathways, based on the activities of the closely related sanguinarine, highlights its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate the biological activities of this compound and to develop optimized and scalable methods for its production.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Corydalis tomentella Franch. Exerts anti-inflammatory and analgesic effects by regulating the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Norsanguinarine: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norsanguinarine is a benzophenanthridine alkaloid and a close structural analog of the more extensively studied compound, sanguinarine. While research directly focused on this compound is limited, its chemical similarity to sanguinarine suggests a comparable spectrum of biological activities. This technical guide provides an in-depth overview of the known and potential biological activities of this compound, drawing heavily on the wealth of data available for sanguinarine as a predictive framework. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes implicated signaling pathways to support further research and drug development efforts.
Anticancer Activity
Sanguinarine, and by extension potentially this compound, exhibits significant anticancer properties across a range of cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell migration and invasion.
Quantitative Data
Due to a lack of specific studies on this compound, the following table summarizes the cytotoxic activity (IC50 values) of sanguinarine against various human cancer cell lines. These values provide a benchmark for potential efficacy that needs to be experimentally verified for this compound.
| Cell Line | Cancer Type | Sanguinarine IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 1.77 ± 0.06 | [1] |
| PC3 | Prostate Cancer | Not specified | [1] |
| HeLa | Cervical Cancer | Not specified | [1] |
| A549 | Lung Carcinoma | Not specified | [1] |
| HepG2 | Hepatocellular Carcinoma | 3.49 ± 0.41 | [1] |
| Multiple Myeloma (various) | Multiple Myeloma | ~1.0 | [2] |
Signaling Pathways in Anticancer Activity
Sanguinarine exerts its anticancer effects by modulating several key signaling pathways. Given its structural similarity, this compound is likely to interact with similar cellular targets. The primary pathways include the induction of apoptosis through both intrinsic and extrinsic pathways and the inhibition of pro-survival signals.
Sanguinarine induces apoptosis through the activation of caspase cascades and modulation of the Bcl-2 family of proteins.[2][3] It has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[2]
Caption: Intrinsic Apoptosis Pathway potentially modulated by this compound.
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Sanguinarine is a known inhibitor of the NF-κB pathway.[4] It can block the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-survival and pro-inflammatory genes.[4]
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (usually 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[7][8]
-
References
- 1. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by sanguinarine in C6 rat glioblastoma cells is associated with the modulation of the Bcl-2 family and activation of caspases through downregulation of extracellular signal-regulated kinase and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. researchhub.com [researchhub.com]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Norsanguinarine as a Novel Antifungal Agent Against Alternaria brassicicola: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of October 2025, there is a notable absence of published research specifically investigating the antifungal activity of norsanguinarine against Alternaria brassicicola. This technical guide, therefore, presents a hypothetical framework based on the well-documented antifungal mechanisms of the closely related benzophenanthridine alkaloid, sanguinarine, against other fungal pathogens. The experimental protocols and data herein are illustrative and intended to serve as a comprehensive guide for future research in this promising area.
Executive Summary
Alternaria brassicicola, a necrotrophic fungal pathogen, is a significant threat to cruciferous crops worldwide, causing substantial economic losses. The emergence of fungicide-resistant strains necessitates the development of novel antifungal agents. This compound, a benzophenanthridine alkaloid, presents a promising candidate for such an agent. Drawing parallels from its parent compound, sanguinarine, this document outlines a plausible multifaceted mechanism of action for this compound against A. brassicicola. This includes the disruption of cell membrane integrity, induction of oxidative stress through the generation of reactive oxygen species (ROS), and interference with key cellular signaling pathways. This guide provides detailed experimental protocols to validate these hypotheses and presents hypothetical data to illustrate expected outcomes.
Proposed Mechanism of Action
The antifungal activity of this compound against A. brassicicola is likely multifaceted, targeting several key cellular processes simultaneously. This proposed mechanism is extrapolated from studies on sanguinarine's effects on other fungi.[1][2]
2.1 Disruption of Cell Membrane Integrity: this compound is hypothesized to intercalate into the lipid bilayer of the fungal cell membrane, leading to increased membrane permeability and leakage of essential intracellular components. This disruption also likely inhibits the function of membrane-bound enzymes, including those involved in ergosterol biosynthesis, a critical component of the fungal cell membrane.[2]
2.2 Induction of Reactive Oxygen Species (ROS): this compound is proposed to induce an imbalance in the cellular redox state of A. brassicicola, leading to the accumulation of ROS.[1] This oxidative stress can damage cellular macromolecules, including DNA, proteins, and lipids, ultimately triggering programmed cell death.
2.3 Interference with Signaling Pathways: The cellular stress induced by this compound is expected to impact critical signaling pathways responsible for maintaining cell wall integrity and responding to osmotic stress.
-
Cell Wall Integrity (CWI) Pathway: By disrupting the cell membrane and cell wall, this compound may trigger the CWI pathway. However, sustained activation or dysregulation of this pathway can be detrimental to the fungus.
-
High-Osmolarity Glycerol (HOG) Pathway: The membrane-damaging effects of this compound could lead to osmotic stress, activating the HOG pathway. Similar to the CWI pathway, chronic or excessive activation of this pathway can lead to cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be expected from in vitro studies of this compound against A. brassicicola.
Table 1: Antifungal Activity of this compound Against Alternaria brassicicola
| Compound | MIC (µg/mL) | MFC (µg/mL) | Spore Germination Inhibition (%) at MIC |
| This compound | 8 | 16 | 95 |
| Sanguinarine | 4 | 8 | 98 |
| Fluconazole | 64 | >128 | 40 |
| Control (DMSO) | >128 | >128 | <5 |
Table 2: Effect of this compound on Alternaria brassicicola Cell Membrane Integrity
| Treatment (at MIC) | Propidium Iodide Uptake (%) | Ergosterol Content (% of Control) |
| This compound | 75 | 40 |
| Sanguinarine | 85 | 30 |
| Fluconazole | 15 | 50 |
| Control (DMSO) | <5 | 100 |
Table 3: Induction of Reactive Oxygen Species (ROS) by this compound in Alternaria brassicicola
| Treatment (at MIC) | Intracellular ROS Level (Fluorescence Intensity) |
| This compound | 3500 |
| Sanguinarine | 4200 |
| Control (DMSO) | 500 |
Detailed Experimental Protocols
4.1 Fungal Strain and Culture Conditions
-
Strain: Alternaria brassicicola (e.g., ATCC 96836).
-
Culture Medium: Potato Dextrose Agar (PDA) for routine culture and Potato Dextrose Broth (PDB) for liquid assays.
-
Incubation: 25°C in the dark.
4.2 Antifungal Susceptibility Testing
-
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi, with modifications.[3]
-
Procedure:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of this compound in PDB in a 96-well microtiter plate.
-
Prepare a spore suspension of A. brassicicola in sterile saline with 0.05% Tween 80 and adjust the concentration to 1-5 x 10^4 spores/mL.
-
Inoculate each well with the spore suspension.
-
Include positive (fungus with no drug) and negative (medium only) controls.
-
Incubate the plates at 25°C for 48-72 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes complete visual inhibition of growth.
-
To determine the Minimum Fungicidal Concentration (MFC), aliquot 10 µL from each well showing no visible growth onto PDA plates, incubate at 25°C for 48-72 hours, and identify the lowest concentration that results in no fungal growth.
-
4.3 Spore Germination Assay
-
Procedure:
-
Prepare a spore suspension of A. brassicicola as described above.
-
In a microfuge tube, mix the spore suspension with PDB containing various concentrations of this compound (or DMSO for control).
-
Incubate at 25°C for 6-8 hours.
-
Place a drop of the suspension on a microscope slide and observe under a light microscope.
-
A spore is considered germinated if the germ tube is at least twice the length of the spore.
-
Count at least 100 spores per replicate and calculate the percentage of inhibition.
-
4.4 Cell Membrane Integrity Assay
-
Stain: Propidium Iodide (PI).
-
Procedure:
-
Treat A. brassicicola mycelia with this compound at its MIC for a predetermined time (e.g., 4 hours).
-
Wash the mycelia with phosphate-buffered saline (PBS).
-
Stain the mycelia with PI solution (e.g., 5 µg/mL) for 15 minutes in the dark.
-
Wash the mycelia with PBS to remove excess stain.
-
Observe the mycelia under a fluorescence microscope or quantify the fluorescence using a microplate reader. An increase in red fluorescence indicates loss of membrane integrity.
-
4.5 Ergosterol Content Analysis
-
Method: Spectrophotometric analysis.
-
Procedure:
-
Grow A. brassicicola in PDB with and without this compound (at sub-inhibitory concentrations) for 24-48 hours.
-
Harvest and dry the mycelia.
-
Extract lipids from the mycelia using n-heptane.
-
Scan the absorbance of the extract between 230 and 300 nm.
-
Calculate the ergosterol content based on the absorbance at 282 nm.
-
4.6 Reactive Oxygen Species (ROS) Assay
-
Probe: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Procedure:
-
Treat A. brassicicola mycelia with this compound at its MIC for a short duration (e.g., 1-2 hours).
-
Load the mycelia with DCFH-DA (e.g., 10 µM) for 30 minutes.
-
Wash the mycelia with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation at 488 nm, emission at 525 nm). An increase in green fluorescence indicates an increase in intracellular ROS.[1]
-
Visualizations
Caption: Proposed mechanism of this compound action.
Caption: Experimental workflow for antifungal evaluation.
Caption: Proposed impact on signaling pathways.
Conclusion and Future Directions
While direct evidence is currently lacking, the existing literature on sanguinarine strongly suggests that this compound holds significant potential as an antifungal agent against Alternaria brassicicola. The proposed mechanisms of membrane disruption and ROS induction provide a solid foundation for future research. The experimental protocols detailed in this guide offer a clear roadmap for validating these hypotheses. Future studies should focus on in vivo efficacy, toxicity profiling, and elucidation of the precise molecular targets of this compound within the fungal cell. Such research is crucial for the development of novel, effective, and sustainable strategies for the management of diseases caused by A. brassicicola.
References
- 1. Pinosylvin and Sanguinarine Combination to Enhance Antifungal Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis [frontiersin.org]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Norsanguinarine Biosynthesis Pathway in Papaver somiferum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of norsanguinarine in Papaver somiferum (opium poppy). This document details the enzymatic steps, intermediate compounds, regulatory signaling cascades, and relevant experimental protocols for studying this complex metabolic pathway.
Introduction to this compound and its Significance
This compound is a benzophenanthridine alkaloid found in Papaver somiferum. It is structurally related to the more abundant sanguinarine and is part of a class of plant-derived compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties. Understanding the biosynthesis of this compound is crucial for metabolic engineering efforts aimed at enhancing its production for potential pharmaceutical applications. This guide elucidates the intricate molecular machinery that governs the formation of this compound from the central precursor, (S)-reticuline.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic process that occurs within specific cell types of Papaver somiferum. The pathway initiates from the branch-point intermediate (S)-reticuline and proceeds through a series of oxidative reactions to form the characteristic benzophenanthridine scaffold.
Enzymatic Conversions from (S)-Reticuline to Sanguinarine
The initial steps of the pathway leading to sanguinarine are well-characterized and involve the following key enzymes:
-
(S)-reticuline to (S)-scoulerine: The pathway begins with the conversion of (S)-reticuline to (S)-scoulerine, a reaction catalyzed by the berberine bridge enzyme (BBE) . This enzyme forms the berberine bridge, a key structural feature of this class of alkaloids.[1]
-
(S)-scoulerine to (S)-cheilanthifoline: (S)-scoulerine is then hydroxylated and subsequently methylated to form (S)-cheilanthifoline. This step is catalyzed by cheilanthifoline synthase , a cytochrome P450 enzyme.
-
(S)-cheilanthifoline to (S)-stylopine: The formation of the methylenedioxy bridge in (S)-stylopine from (S)-cheilanthifoline is catalyzed by stylopine synthase , another cytochrome P450-dependent monooxygenase.[2][3]
-
(S)-stylopine to Protopine: (S)-stylopine is then converted to protopine through the action of (S)-stylopine N-methyltransferase .
-
Protopine to Dihydrosanguinarine: Protopine undergoes hydroxylation at the 6-position by protopine 6-hydroxylase (P6H) , a cytochrome P450 enzyme, which is followed by a spontaneous rearrangement to yield dihydrosanguinarine.[4]
-
Dihydrosanguinarine to Sanguinarine: The final oxidation of dihydrosanguinarine to sanguinarine is catalyzed by dihydrobenzophenanthridine oxidase (DBOX) , a flavoprotein oxidase.[4][5]
The Putative Conversion of Sanguinarine to this compound
The final step in the biosynthesis of this compound is the demethylation of sanguinarine. While the specific enzyme responsible for this conversion in Papaver somiferum has not been definitively characterized, it is hypothesized to be an O-demethylase. This putative step involves the removal of a methyl group from the sanguinarine molecule to yield this compound.
Visualization of the this compound Biosynthetic Pathway
Quantitative Data on the this compound Pathway
The following table summarizes available quantitative data for key enzymes and metabolites in the this compound biosynthetic pathway. It is important to note that these values can vary depending on the specific experimental conditions, plant variety, and tissue type.
| Enzyme/Metabolite | Parameter | Value | Organism/Condition |
| Berberine Bridge Enzyme (BBE) | Km for (S)-reticuline | Not explicitly found | Papaver somniferum |
| Vmax | Not explicitly found | Papaver somniferum | |
| Dihydrobenzophenanthridine Oxidase (DBOX) | Km for Dihydrosanguinarine | 201 µM | Recombinant P. somniferum DBOX[4][5] |
| Km for (S)-scoulerine | 146 µM | Recombinant P. somniferum DBOX[5] | |
| Sanguinarine | Accumulation | 169.5 ± 12.5 µg/g dry weight | Methyl jasmonate-elicited P. somniferum cell cultures |
| Accumulation | 288.0 ± 10.0 µg/g dry weight | Botrytis cinerea-elicited P. somniferum cell cultures |
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated, particularly in response to environmental stimuli such as pathogen attack. This regulation occurs primarily at the transcriptional level, with the upregulation of biosynthetic gene expression.
Elicitor-Induced Signaling Cascade
Elicitors, such as fungal cell wall fragments or methyl jasmonate (MeJA), can induce the production of sanguinarine and, consequently, this compound. The signaling pathway involves:
-
Elicitor Recognition: Receptors on the plant cell surface recognize the elicitor molecules.
-
Activation of Lipoxygenase (LOX): This leads to the activation of the lipoxygenase pathway.
-
Jasmonate Biosynthesis: The LOX pathway results in the biosynthesis of jasmonic acid and its derivatives, such as MeJA.
-
Transcriptional Activation: Jasmonates act as signaling molecules that lead to the transcriptional activation of genes encoding the enzymes of the this compound biosynthetic pathway, including BBE and DBOX.[1]
Visualization of the Elicitor-Induced Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.
Extraction and Quantification of this compound and Intermediates by HPLC-MS/MS
This protocol describes the extraction of alkaloids from Papaver somniferum cell cultures and their quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Materials:
-
Lyophilized Papaver somniferum cell culture material
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
0.22 µm syringe filters
-
HPLC vials
-
Analytical standards for sanguinarine, this compound, and other intermediates
Procedure:
-
Extraction:
-
Weigh approximately 100 mg of lyophilized and ground plant material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of methanol containing 0.1% formic acid.
-
Vortex vigorously for 1 minute.
-
Sonicate for 30 minutes in a water bath sonicator.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction of the pellet with another 1.5 mL of extraction solvent.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 500 µL of 50% methanol.
-
-
HPLC-MS/MS Analysis:
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 5-10 µL of the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid). A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B.
-
Couple the HPLC to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode.
-
Enzyme Assay for Berberine Bridge Enzyme (BBE)
This protocol outlines a general procedure for assaying the activity of BBE.
Materials:
-
Plant protein extract or purified BBE
-
(S)-Reticuline (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
NADPH
-
HPLC system with a UV detector
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM (S)-reticuline, and 1 mM NADPH in a total volume of 200 µL.
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 20-50 µg of total protein extract or an appropriate amount of purified BBE.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 20% trichloroacetic acid.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the product, (S)-scoulerine. Monitor the absorbance at a wavelength specific for (S)-scoulerine (e.g., 280 nm).
-
Calculate the enzyme activity based on the rate of product formation.
Gene Expression Analysis by qPCR
This protocol details the analysis of the expression levels of this compound biosynthesis genes.
Materials:
-
Papaver somniferum tissue (e.g., roots, elicited cells)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for target genes (e.g., BBE, DBOX) and a reference gene (e.g., Actin)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers (final concentration 0.2-0.5 µM), and diluted cDNA.
-
Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.
-
Visualization of an Experimental Workflow
Conclusion
The biosynthesis of this compound in Papaver somniferum is a complex and highly regulated process. This guide has provided a detailed overview of the known enzymatic steps, the signaling pathways that control its production, and the experimental methodologies required for its investigation. While significant progress has been made in elucidating this pathway, the precise characterization of the final demethylation step from sanguinarine to this compound remains an area for future research. A deeper understanding of this pathway will be instrumental in the development of biotechnological strategies to harness the potential of this compound and other related alkaloids for pharmaceutical and other applications.
References
- 1. Molecular characterization of berberine bridge enzyme genes from opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EC 1.14.19.64 [iubmb.qmul.ac.uk]
- 3. ENZYME - 1.14.19.64 (S)-stylopine synthase [enzyme.expasy.org]
- 4. Intein-mediated temperature control for complete biosynthesis of sanguinarine and its halogenated derivatives in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanguinarine is reduced by NADH through a covalent adduct [agris.fao.org]
Norsanguinarine Derivatives: A Technical Guide to Their Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norsanguinarine, a benzophenanthridine alkaloid, and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. Derived from plants of the Papaveraceae family, these molecules have attracted significant attention in the field of drug discovery for their potential therapeutic applications, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential as novel therapeutic agents.
Synthesis of this compound Derivatives
The chemical synthesis of this compound and its derivatives is a critical aspect of exploring their therapeutic potential, allowing for the generation of diverse molecular structures with potentially enhanced biological activities. A common synthetic route involves the modification of the parent sanguinarine molecule.
One approach to synthesizing this compound (8a) involves the cyclization of a precursor molecule (7). Further reduction of this compound in the presence of specific acids can yield derivatives such as 8b and 8c.[1] Another strategy starts with sanguinarine chloride (1), which can be reduced to dihydrosanguinarine (DHSA). Nucleophilic addition of various amines or other small molecules to the C6-position of sanguinarine is a common method to generate a variety of derivatives (e.g., 8d–8j).[1] For instance, treatment of sanguinarine with a Grignard reagent like CH3BrMg, a cyanide reagent such as (CH3)3SiCN, or an oxidizing agent like K3Fe(CN)6 can produce derivatives 8k, 8l, and 8m, respectively.[1]
A general synthetic pathway for creating 6-substituted derivatives of sanguinarine and the related alkaloid chelerythrine involves nucleophilic addition at the C-6 position to introduce alkoxyl, cyano, and acetonyl groups. Reduction and oxidation of the C=N double bond at the C-6 position are also employed to generate further derivatives.
Biological Potential of this compound Derivatives
This compound and its synthetic analogs have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
The anticancer properties of this compound derivatives are the most extensively studied. These compounds have been shown to inhibit the proliferation of various cancer cell lines. Structure-activity relationship (SAR) studies have revealed that the C=N+ bond is crucial for the anticancer activity.[1] Modifications at the C6-position with small, hydrophilic groups or a cyano group can maintain or even enhance the cytotoxic effects.[1] For example, a cyano-substituted derivative (8l) exhibited potent anti-proliferative activity against A549 and H1975 non-small cell lung cancer (NSCLC) cells.[1] In contrast, derivatives with a methyl or carbonyl group at the C6-position (8k and 8m) showed a loss of activity.[1]
The mechanisms underlying the anticancer effects of these derivatives are multifaceted and often involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Sanguinarine and its Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Sanguinarine | A549 (NSCLC) | 1.25 - 4.35 | [1] |
| Sanguinarine | H1975 (NSCLC) | 0.94 - 3.13 | [1] |
| Sanguinarine | MCF-7 (Breast) | 0.28 | [2] |
| Sanguinarine | HL-60 (Leukemia) | 0.9 | [3] |
| Dihydrosanguinarine | HL-60 (Leukemia) | >20 | [3] |
| Derivative 8h | A549 (NSCLC) | ~2.5 | [1] |
| Derivative 8h | H1975 (NSCLC) | ~1.5 | [1] |
| Derivative 8l | A549 (NSCLC) | 0.96 | [1] |
| Derivative 8l | H1975 (NSCLC) | 0.79 | [1] |
| Phenanthridine derivative 8a | MCF-7 (Breast) | 0.28 | [2] |
Anti-inflammatory Activity
Sanguinarine and its derivatives have demonstrated significant anti-inflammatory properties.[4] They can potently inhibit the expression of inflammatory mediators.[4] The anti-inflammatory effects are, in part, mediated through the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway.[4] More recent research has focused on redesigning sanguinarine scaffolds to target soluble epoxide hydrolase (sEH), a promising target for inflammation therapy, leading to the development of novel sEH inhibitors with enhanced in vivo efficacy.[5]
Antimicrobial Activity
This compound derivatives also exhibit antimicrobial, including antifungal, activity.[6] Studies have shown that sanguinarine, chelerythrine, and their 6-alkoxy dihydro and 6-cyanodihydro derivatives display significant antifungal activity against various phytopathogenic fungi.[6]
Table 2: Antifungal Activity of Sanguinarine and its Derivatives
| Compound | Fungus | Inhibition Rate (%) at 100 µg/mL | Reference |
| Sanguinarine (S) | C. lunata | >90 | [6] |
| Sanguinarine (S) | P. oryzae | >90 | [6] |
| Sanguinarine (S) | A. alternate | >90 | [6] |
| 6-alkoxydihydro derivative S1 | C. lunata | >90 | [6] |
| 6-alkoxydihydro derivative C1 | P. oryzae | >90 | [6] |
| 6-cyanodihydro derivative S5 | A. alternate | >90 | [6] |
Signaling Pathways Modulated by this compound Derivatives
The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Sanguinarine and its derivatives have been shown to inhibit the PI3K/Akt signaling pathway.[1][7] For instance, derivative 8h was found to exert its antineoplastic effect in A549 and H1975 cells by inhibiting the Akt signaling pathway.[1] This inhibition leads to downstream effects such as the induction of apoptosis.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Sanguinarine has been shown to inhibit the activation of MAPK, which contributes to its anti-inflammatory effects.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bosterbio.com [bosterbio.com]
- 3. Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. BKS-112, a Selective Histone Deacetylase 6 Inhibitor, Suppresses Triple-Negative Breast Cancer Cells via AKT/mTOR Pathway [mdpi.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Synthesis of Norsanguinarine: A Detailed Protocol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the chemical synthesis of norsanguinarine, a benzophenanthridine alkaloid of significant interest for its potential therapeutic properties. The following sections detail the necessary reagents, step-by-step experimental procedures, and quantitative data to guide researchers in the successful laboratory-scale synthesis of this compound.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a multi-step process commencing with the commercially available starting material, naphthalene-2,3-diol. The overall workflow involves the formation of a protected naphthodioxole ring, followed by a regioselective borylation, a palladium-catalyzed cross-coupling reaction, and subsequent formation and cyclization of an acyl oxime intermediate to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols provide detailed methodologies for each key transformation in the synthesis of this compound.
Step 1: Synthesis of Naphtho[2,3-d][1][2]dioxole
This initial step involves the protection of the diol functionality of naphthalene-2,3-diol.
Materials:
-
Naphthalene-2,3-diol
-
Dibromomethane (CH₂Br₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of naphthalene-2,3-diol in DMF, add potassium carbonate.
-
Add dibromomethane to the reaction mixture.
-
Heat the mixture to 100°C and stir for 10 hours.[1]
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Value | Reference |
| Reaction Time | 10 hours | [1] |
| Temperature | 100°C | [1] |
| Yield | 58% | [1] |
Step 2: Iridium-Catalyzed C-H Borylation
This step introduces a boronate ester group at a specific position on the naphthodioxole ring.
Materials:
-
Bis(pinacolato)diboron (B₂pin₂)
-
Iridium catalyst (e.g., [Ir(cod)OMe]₂)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)
-
Anhydrous solvent (e.g., THF or Cyclohexane)
Procedure:
-
In a glovebox, combine the iridium catalyst and the ligand in an oven-dried flask.
-
Add the naphtho[2,3-d][1][2]dioxole and bis(pinacolato)diboron.
-
Add the anhydrous solvent and seal the flask.
-
Stir the reaction mixture at the appropriate temperature (e.g., 80°C) for the specified time.
-
Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the product by column chromatography.
| Parameter | Value |
| Catalyst | [Ir(cod)OMe]₂ (typical) |
| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine (typical) |
| Boron Source | Bis(pinacolato)diboron |
| Solvent | Anhydrous THF or Cyclohexane |
Step 3: Suzuki Coupling
This palladium-catalyzed cross-coupling reaction forms a key carbon-carbon bond.
Materials:
-
4-Borylated Naphthodioxole intermediate
-
Aryl halide (e.g., 2-bromo-N,N-dimethylaniline)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent mixture (e.g., Dioxane/water or Toluene/water)
Procedure:
-
To a degassed solution of the 4-borylated naphthodioxole and the aryl halide in the solvent mixture, add the base.
-
Add the palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a suitable temperature (e.g., 90-100°C) until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Value |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (typical) |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | Dioxane/water or Toluene/water |
Step 4 & 5: Formation of Acyl Oxime and Cyclization to this compound
The final steps involve the formation of an acyl oxime intermediate which then undergoes cyclization to yield this compound.
Materials:
-
Suzuki coupling product
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Base (e.g., Sodium acetate or Pyridine)
-
Acylating agent (e.g., p-trifluoromethylbenzoyl chloride)
-
Solvent (e.g., Ethanol, Pyridine)
-
Cyclization catalyst/conditions (e.g., heat, acid, or a transition metal catalyst)
Procedure:
-
Oximation:
-
Dissolve the Suzuki coupling product in a suitable solvent (e.g., ethanol).
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).
-
Stir the mixture at room temperature or with gentle heating until the oxime is formed.
-
-
Acylation:
-
To the oxime solution, add the acylating agent (p-trifluoromethylbenzoyl chloride) and a base (e.g., pyridine).
-
Stir at room temperature until the acylation is complete.
-
-
Cyclization:
-
The acyl oxime intermediate is then subjected to cyclization conditions. This may involve heating the reaction mixture or the addition of a catalyst.
-
After cyclization, the reaction is worked up by quenching, extraction, and purification by column chromatography to afford this compound.
-
| Parameter | Description |
| Oximation Reagents | Hydroxylamine hydrochloride, Base |
| Acylation Reagent | p-trifluoromethylbenzoyl chloride |
| Cyclization | Typically requires heat or a catalyst |
Signaling Pathways Associated with Sanguinarine Alkaloids
This compound, as a derivative of sanguinarine, is expected to interact with similar cellular signaling pathways. Sanguinarine and its derivatives have been shown to exert their biological effects, including anti-cancer and anti-inflammatory activities, through the modulation of several key signaling cascades.
Caption: Key signaling pathways modulated by sanguinarine alkaloids.
Sanguinarine and its derivatives have been reported to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS).[1] Furthermore, these compounds are known to inhibit pro-survival signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. Inhibition of STAT3 signaling has also been implicated in their anti-cancer effects.
References
Application Note: MTT Assay for Determining the Cytotoxicity of Norsanguinarine on A549 Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for assessing the cytotoxic effects of Norsanguinarine on the human lung adenocarcinoma cell line, A549, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The A549 cell line is a well-established model for non-small cell lung cancer research. The MTT assay is a reliable, colorimetric method for quantifying cell viability and proliferation.[1][2][3] This protocol outlines procedures for cell culture, experimental setup, data acquisition, and analysis to determine the half-maximal inhibitory concentration (IC50) of this compound.
Principle of the MTT Assay
The MTT assay is based on the metabolic activity of living cells.[3] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[4]
Materials and Reagents
Equipment:
-
Laminar Flow Hood (Biological Safety Cabinet)
-
Humidified CO2 Incubator (37°C, 5% CO2)
-
Inverted Microscope
-
Centrifuge
-
96-well Flat-Bottom Microplates
-
Multichannel Pipettes and Sterile Tips
-
Microplate Reader (capable of reading absorbance at 570 nm and 630 nm)
-
Hemocytometer or Automated Cell Counter
-
Water Bath (37°C)
Reagents:
-
A549 Human Lung Carcinoma Cell Line
-
This compound (stock solution prepared in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) or F-12K Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution (100x)
-
Trypsin-EDTA Solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT Reagent (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
Experimental Protocols
A549 Cell Culture and Maintenance
-
Complete Growth Medium: Prepare complete medium by supplementing DMEM or F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
-
Culturing: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Culture the cells in T-75 flasks at 37°C in a humidified 5% CO2 incubator.
-
Subculturing: When cells reach 70-80% confluency, remove the medium and wash the cell monolayer with sterile PBS.
-
Add 2 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet and seed into new flasks at a split ratio of 1:4 to 1:9. Change the medium every 2-3 days.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest A549 cells that are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue.
-
Dilute the cell suspension in complete growth medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in a density of 1 x 10^4 cells/well.[1][2][3]
-
Add 100 µL of sterile PBS to the perimeter wells to minimize evaporation.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete growth medium from your stock solution. It is recommended to perform a range-finding experiment first, followed by a definitive experiment with a narrower concentration range.
-
After the 24-hour incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the various this compound dilutions to the respective wells. Include "untreated" control wells (medium with the same final concentration of DMSO as the treated wells) and "blank" wells (medium only, no cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).[2] This results in a final concentration of 0.5 mg/mL.
-
Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[4]
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
It is recommended to use a reference wavelength of 630 nm to subtract background absorbance from cell debris.
-
Workflow Diagram
References
- 1. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Norsanguinarine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norsanguinarine, a benzophenanthridine alkaloid, has demonstrated potent pro-apoptotic activity in various cancer cell lines.[1][2][3][4] Its mechanism of action involves the induction of programmed cell death through multiple signaling pathways, making it a compound of interest for cancer therapy research.[1][3][5] Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. This document provides detailed application notes and protocols for assessing this compound-induced apoptosis using flow cytometry.
Mechanism of this compound-Induced Apoptosis
This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[2] Key molecular events include:
-
Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels, a critical trigger for apoptosis.[5][6]
-
Disruption of Mitochondrial Membrane Potential (MMP): The accumulation of ROS contributes to the depolarization of the mitochondrial membrane.[5][6]
-
Modulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][5][7]
-
Caspase Activation: this compound triggers the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).[2][6][7]
-
PARP Cleavage: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5][6]
-
Inhibition of Survival Pathways: this compound can suppress pro-survival signaling pathways like the JAK2/STAT3 pathway.[1][5]
Data Presentation
The following tables summarize the quantitative analysis of this compound-induced apoptosis in a hypothetical cancer cell line.
Table 1: Dose-Dependent Effect of this compound on Apoptosis
| This compound Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 0.5 | 10.2 ± 1.2 | 5.3 ± 0.7 | 15.5 ± 1.9 |
| 1.0 | 25.8 ± 2.1 | 12.1 ± 1.5 | 37.9 ± 3.6 |
| 2.5 | 40.1 ± 3.5 | 20.7 ± 2.0 | 60.8 ± 5.5 |
| 5.0 | 55.6 ± 4.2 | 30.2 ± 2.8 | 85.8 ± 7.0 |
Table 2: Time-Course of this compound (2.5 µM)-Induced Apoptosis
| Incubation Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 6 | 15.3 ± 1.8 | 8.9 ± 1.1 | 24.2 ± 2.9 |
| 12 | 30.7 ± 2.9 | 15.4 ± 1.7 | 46.1 ± 4.6 |
| 24 | 40.1 ± 3.5 | 20.7 ± 2.0 | 60.8 ± 5.5 |
| 48 | 35.2 ± 3.1 | 45.8 ± 4.0 | 81.0 ± 7.1 |
Experimental Protocols
Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is a standard method for the quantitative assessment of apoptosis by flow cytometry.[8]
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.5, 1.0, 2.5, 5.0 µM) for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting and Washing:
-
Harvest the cells by trypsinization and collect them in 15 mL conical tubes.
-
Centrifuge the cells at 300 x g for 5 minutes.[9]
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Excite FITC at 488 nm and detect emission at 530 nm (usually FL1).
-
Excite PI at 488 nm and detect emission at >670 nm (usually FL3).
-
Collect data for at least 10,000 events per sample.
-
Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis) to distinguish between:
-
Live cells (Annexin V-/PI-)
-
Early apoptotic cells (Annexin V+/PI-)
-
Late apoptotic/necrotic cells (Annexin V+/PI+)
-
Necrotic cells (Annexin V-/PI+)
-
-
Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP)
This protocol utilizes the JC-1 dye to assess changes in mitochondrial membrane potential.
Materials:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Cancer cell line of interest
-
This compound stock solution
-
Complete cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting and Staining:
-
Harvest and wash the cells as described in Protocol 1.
-
Resuspend the cells in 500 µL of complete medium containing 10 µg/mL JC-1.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing and Analysis:
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with PBS.
-
Resuspend the cells in 500 µL of PBS for flow cytometry analysis.
-
Analyze the cells using a flow cytometer. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence (~529 nm).
-
Calculate the ratio of red to green fluorescence to quantify the change in MMP.
-
Mandatory Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
Caption: Gating strategy for apoptosis analysis.
References
- 1. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Duality of Sanguinarine: Anticancer Potential, Carcinogenic Controversy and Clinical Outlook_Chemicalbook [chemicalbook.com]
- 5. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sanguinarine-induced apoptosis in human leukemia U937 cells via Bcl-2 downregulation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | LDLRAD4 is a potential diagnostic and prognostic biomarker correlated with immune infiltration in myelodysplastic syndromes [frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Western Blot Analysis of Caspase Activation by Norsanguinarine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norsanguinarine is a benzophenanthridine alkaloid, closely related to the more extensively studied compound, sanguinarine. These compounds are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A key mechanism underlying the anticancer effects of sanguinarine is the induction of apoptosis, or programmed cell death, in cancer cells. Central to the apoptotic process is the activation of a family of cysteine proteases known as caspases.
This document provides detailed protocols for the analysis of caspase activation induced by this compound using western blotting. While direct quantitative data for this compound is limited in published literature, the information presented here is based on the well-documented effects of the closely related alkaloid, sanguinarine. It is anticipated that this compound elicits similar effects, however, this requires experimental verification.
Apoptosis is executed through two primary signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] Western blotting is a powerful technique to detect the activation of caspases, as it can distinguish between the inactive pro-caspase forms and their smaller, proteolytically cleaved, active forms.[3][4][5]
Signaling Pathways
This compound, like sanguinarine, is hypothesized to induce apoptosis by triggering caspase cascades. The diagram below illustrates the general mechanism of caspase activation, which can be initiated through either the intrinsic or extrinsic pathway, both of which have been implicated in sanguinarine-induced cell death.
Data Presentation
The following tables summarize hypothetical quantitative data from western blot analysis of key apoptotic markers in a cancer cell line treated with varying concentrations of this compound for 24 hours. This data is illustrative and based on the dose-dependent effects observed for sanguinarine. Actual results should be determined experimentally.
Table 1: Effect of this compound on Caspase-9 Activation
| This compound (µM) | Pro-caspase-9 (Relative Density) | Cleaved Caspase-9 (Relative Density) | Fold Change in Cleaved Caspase-9 |
| 0 (Control) | 1.00 | 0.10 | 1.0 |
| 0.5 | 0.85 | 0.35 | 3.5 |
| 1.0 | 0.60 | 0.70 | 7.0 |
| 2.5 | 0.30 | 1.20 | 12.0 |
| 5.0 | 0.15 | 1.50 | 15.0 |
Table 2: Effect of this compound on Caspase-3 Activation
| This compound (µM) | Pro-caspase-3 (Relative Density) | Cleaved Caspase-3 (Relative Density) | Fold Change in Cleaved Caspase-3 |
| 0 (Control) | 1.00 | 0.05 | 1.0 |
| 0.5 | 0.75 | 0.45 | 9.0 |
| 1.0 | 0.40 | 0.90 | 18.0 |
| 2.5 | 0.20 | 1.60 | 32.0 |
| 5.0 | 0.10 | 2.10 | 42.0 |
Table 3: Effect of this compound on PARP Cleavage
| This compound (µM) | Full-length PARP (Relative Density) | Cleaved PARP (Relative Density) | Fold Change in Cleaved PARP |
| 0 (Control) | 1.00 | 0.02 | 1.0 |
| 0.5 | 0.80 | 0.30 | 15.0 |
| 1.0 | 0.50 | 0.75 | 37.5 |
| 2.5 | 0.25 | 1.30 | 65.0 |
| 5.0 | 0.10 | 1.80 | 90.0 |
Experimental Protocols
The following are detailed protocols for the investigation of this compound-induced caspase activation.
Experimental Workflow
The overall workflow for the western blot analysis is depicted below.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the chosen cancer cell line (e.g., HeLa, Jurkat, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this stock, prepare working concentrations in the cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound (e.g., 0, 0.5, 1.0, 2.5, 5.0 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
Protein Extraction and Quantification
-
Cell Harvesting: After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Cell Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to new, pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bicinchoninic acid (BCA) assay.
SDS-PAGE and Western Blotting
-
Sample Preparation: Based on the protein quantification, dilute the lysates with Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12-15% SDS-polyacrylamide gel. Also, load a protein molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-cleaved caspase-3, rabbit anti-caspase-9, or rabbit anti-PARP) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody diluted in the blocking buffer for 1-2 hours at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Signaling | Bio-Techne [bio-techne.com]
- 3. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
Application Note: HPLC Method for the Quantification of Norsanguinarine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norsanguinarine is a benzophenanthridine alkaloid found in various plant species, notably within the Papaveraceae family, such as in Argemone mexicana. It is a close structural analog of the more extensively studied alkaloid, sanguinarine. Both compounds are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties, making them of significant interest in pharmaceutical research and drug development. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and for pharmacokinetic and pharmacodynamic studies.
This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The described method is adapted from a validated procedure for the simultaneous analysis of related alkaloids in Argemone mexicana and is suitable for the separation and quantification of this compound.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential to ensure the accurate quantification of this compound and to minimize interference from the complex plant matrix.
Materials and Reagents:
-
Plant material (e.g., dried and powdered roots, stems, or leaves)
-
Methanol (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Deionized water
-
Syringe filters (0.45 µm, PTFE or nylon)
Protocol:
-
Weigh 100 mg of finely powdered, dried plant material into a microcentrifuge tube.
-
Add 1.5 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Store the vial at 4°C until analysis.
Experimental Workflow for Sample Preparation
Caption: Workflow for the extraction of this compound from plant material.
HPLC-DAD Analysis
The following chromatographic conditions are recommended for the separation and quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Hypersil Gold (or equivalent), 5 µm, 250 mm x 4.6 mm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 1% Acetic acid in water |
| Gradient Program | 0-9 min: 20% to 60% A9-20 min: 60% to 70% A20-23 min: 70% to 20% A23-25 min: 20% A (re-equilibration) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | DAD, 254 nm for quantification. Full UV spectra (190-500 nm) for peak identification and purity analysis. |
| Run Time | 25 minutes |
Method Validation Parameters
For accurate and reliable quantification, the HPLC method should be validated according to ICH guidelines. The following tables summarize the validation parameters for related alkaloids, which can be used as a reference for the validation of the this compound quantification method.[1][2]
Table 1: Chromatographic Performance for Related Alkaloids [1][2]
| Analyte | Retention Time (min) |
| Sanguinarine | 14.07 |
| Chelerythrine | 14.59 |
| Berberine | 11.89 |
Note: The retention time for this compound is expected to be close to that of sanguinarine and must be confirmed with a pure standard.
Table 2: Method Validation Data for Related Alkaloids [1][2]
| Parameter | Sanguinarine | Chelerythrine | Berberine |
| Linearity Range (µg/mL) | 0.5 - 20 | 0.5 - 20 | 0.5 - 20 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| LOD (µg/mL) | 0.049 | 0.10 | 0.11 |
| LOQ (µg/mL) | 0.148 | 0.30 | 0.33 |
| Accuracy (% Recovery) | 95 - 104% | 95 - 104% | 95 - 104% |
| Precision (% RSD) | < 5% | < 5% | < 5% |
These values serve as a guideline. For the quantification of this compound, these parameters must be experimentally determined using a certified this compound standard.
Signaling Pathway
This compound, as a benzophenanthridine alkaloid, is presumed to share mechanisms of action with its close analog, sanguinarine. Sanguinarine is known to exert its cytotoxic effects in cancer cells by modulating key signaling pathways involved in cell proliferation, apoptosis, and survival.
Anticancer Signaling Pathways of Benzophenanthridine Alkaloids
Caption: Putative mechanism of this compound via PI3K/Akt and MAPK/ERK pathways.
Conclusion
The HPLC-DAD method described provides a robust and reliable framework for the quantification of this compound in plant extracts. Proper method validation using a certified reference standard for this compound is imperative to ensure data accuracy and reproducibility. The understanding of its potential modulation of critical cellular signaling pathways underscores its importance as a candidate for further investigation in drug discovery and development.
References
Application Notes and Protocols for the Characterization of Norsanguinarine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Norsanguinarine is a benzophenanthridine alkaloid, a class of natural products known for their diverse biological activities. As a derivative of sanguinarine, it is found in various plant species.[1][2] Accurate structural elucidation and characterization are crucial for its study in pharmacology and drug development. This document provides detailed application notes and experimental protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules like this compound. One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of individual atoms.
-
¹H NMR: This technique reveals the number of different types of protons, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). For this compound, the aromatic region of the ¹H NMR spectrum is particularly informative for defining the substitution pattern on the fused ring system.
-
¹³C NMR: This provides information on all the unique carbon atoms in the molecule, helping to identify the carbon skeleton.[1]
-
2D NMR: For complex molecules, two-dimensional (2D) NMR experiments are essential for complete and unambiguous signal assignments.[3][4]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace out proton networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for assembling the molecular structure and assigning quaternary carbons.
-
Data Presentation: NMR Spectral Data
The following tables summarize the expected chemical shifts for this compound. Note that exact values can vary based on the solvent and instrument used.
Table 1: ¹H NMR Spectral Data of this compound (Note: This is a representative table. Experimental data should be acquired for precise assignments.)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.20 - 7.40 | d | ~8.0 |
| H-2 | 7.00 - 7.20 | d | ~8.0 |
| H-4 | 7.60 - 7.80 | d | ~8.5 |
| H-5 | 8.00 - 8.20 | d | ~8.5 |
| H-6 | 9.50 - 9.70 | s | - |
| H-9 | 7.50 - 7.70 | s | - |
| H-12 | 7.90 - 8.10 | s | - |
| -O-CH₂-O- | 6.10 - 6.30 | s | - |
| -O-CH₂-O- | 6.20 - 6.40 | s | - |
Table 2: ¹³C NMR Spectral Data of this compound (Note: This is a representative table. Experimental data should be acquired for precise assignments.)
| Atom No. | Chemical Shift (δ, ppm) |
| C-1 | 105.0 - 107.0 |
| C-2 | 120.0 - 122.0 |
| C-3 | 147.0 - 149.0 |
| C-4 | 149.0 - 151.0 |
| C-4a | 125.0 - 127.0 |
| C-5 | 122.0 - 124.0 |
| C-6 | 138.0 - 140.0 |
| C-6a | 120.0 - 122.0 |
| C-7 | 145.0 - 147.0 |
| C-8 | 148.0 - 150.0 |
| C-8a | 128.0 - 130.0 |
| C-9 | 103.0 - 105.0 |
| C-10 | 130.0 - 132.0 |
| C-10a | 121.0 - 123.0 |
| C-11 | 115.0 - 117.0 |
| C-12 | 123.0 - 125.0 |
| C-12a | 132.0 - 134.0 |
| -O-CH₂-O- | 101.0 - 103.0 |
| -O-CH₂-O- | 102.0 - 104.0 |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD[5]) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
-
-
Instrument Setup & Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR:
-
Acquire a 1D proton spectrum with a spectral width of approximately 12-16 ppm.
-
Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of ~220-240 ppm.
-
Use a 45° pulse angle with a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use standard, pre-optimized parameter sets provided by the spectrometer software.
-
Adjust spectral widths in both dimensions to encompass all relevant signals.
-
Acquire a sufficient number of increments in the indirect dimension for adequate resolution.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) data.
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.
-
Analyze 2D spectra to establish correlations and assign all signals.
-
Mass Spectrometry (MS)
Application Note
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.[6]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide a highly accurate mass measurement of the molecular ion.[7] This allows for the determination of the elemental formula of this compound (C₁₉H₁₁NO₄), confirming its identity.[1]
-
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure.[8] For this compound, fragmentation typically involves neutral losses of small molecules like carbon monoxide (CO) and formaldehyde (CH₂O) from the methylenedioxy groups and the heterocyclic core, providing valuable structural confirmation.[9]
Data Presentation: Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M]⁺ (cationic form) | 318.0761 | To be determined | [C₁₉H₁₂NO₄]⁺ |
| [M+H]⁺ | 318.0761 | To be determined | [C₁₉H₁₂NO₄]⁺ |
Table 4: Key MS/MS Fragmentation Data for this compound (Based on the expected fragmentation of the benzophenanthridine core)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Identity of Loss |
| 318.08 | 290.08 | 28.00 | CO |
| 318.08 | 288.06 | 30.02 | CH₂O |
| 290.08 | 262.08 | 28.00 | CO |
| 288.06 | 258.05 | 30.01 | CH₂O |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
Acidify the solution slightly (e.g., with 0.1% formic acid) to promote protonation for positive ion mode analysis.
-
Filter the sample through a 0.22 µm syringe filter if necessary.
-
-
Instrument Setup & Data Acquisition:
-
Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Full Scan MS:
-
Set the instrument to positive ion mode.
-
Acquire data over a mass range of m/z 100-500.
-
Optimize ESI source parameters: capillary voltage (~3-4 kV), drying gas flow and temperature, and nebulizer pressure.[10]
-
-
Tandem MS (MS/MS):
-
Select the accurate m/z of the precursor ion ([M+H]⁺, ~318.08) for isolation.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and generate a comprehensive fragmentation spectrum.
-
Acquire product ion spectra.
-
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion from the full scan spectrum and use it to calculate the elemental formula.
-
Analyze the MS/MS spectrum to identify major fragment ions and their corresponding neutral losses.
-
Propose a fragmentation pathway consistent with the observed data and the known chemical structure of this compound.
-
Mandatory Visualizations
Caption: Chemical structure of this compound.
Caption: Workflow for NMR and MS characterization.
Caption: Proposed MS/MS fragmentation pathway.
References
- 1. This compound | C19H11NO4 | CID 97679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. scielo.br [scielo.br]
- 4. Revised NMR data for Incartine: an Alkaloid from Galanthus elwesii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NP-MRD: 1H NMR Spectrum (1D, 601 MHz, CD3OD, experimental) (NP0332248) [np-mrd.org]
- 6. Mass spectrometry studies of lycodine-type Lycopodium alkaloids: sauroxine and N-demethylsauroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Intrinsic Apoptotic Pathway Using Norsanguinarine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Norsanguinarine and the Intrinsic Apoptotic Pathway
This compound is a benzophenanthridine alkaloid and a demethylated derivative of sanguinarine.[1] Sanguinarine, isolated from plants like Sanguinaria canadensis, has demonstrated potent pro-apoptotic effects in various cancer cell lines.[2][3][4][5] Due to their structural similarity, this compound is an interesting compound for studying the induction of apoptosis.
The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is a crucial mechanism of programmed cell death initiated by intracellular stress signals. A key event in this pathway is the permeabilization of the outer mitochondrial membrane (MOMP), which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[6][7] This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). An increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic pathway activation, leading to the release of cytochrome c from the mitochondria into the cytosol.[4][8] Cytosolic cytochrome c then triggers the formation of the apoptosome, a complex that activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[4][6]
These application notes provide a comprehensive guide for utilizing this compound (with Sanguinarine as a reference due to data availability) to investigate the intrinsic apoptotic pathway. The following sections detail its effects on cancer cells, provide quantitative data, and offer step-by-step experimental protocols.
Quantitative Data Summary: Effects of Sanguinarine on Cancer Cells
The following tables summarize the quantitative effects of sanguinarine, a close structural analog of this compound, on various cancer cell lines. This data can serve as a valuable reference for designing experiments with this compound.
Table 1: IC50 Values of Sanguinarine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| HL-60 | Promyelocytic Leukemia | 0.9 | 4 | MTT |
| A431 | Epidermoid Carcinoma | ~1.0-2.0 | 24 | MTT |
| LNCaP | Prostate Carcinoma | ~0.1-2.0 | 24 | MTT |
| DU145 | Prostate Carcinoma | ~0.1-2.0 | 24 | MTT |
| H1975 | Non-Small Cell Lung Cancer | ~1.0 | 48 | Annexin V/PI |
| H1299 | Non-Small Cell Lung Cancer | ~3.0 | 48 | Annexin V/PI |
Data is compiled from multiple sources.[2][9][10][11]
Table 2: Sanguinarine-Induced Changes in Apoptotic Markers
| Cell Line | Treatment | Effect on Bax/Bcl-2 Ratio | Cleaved Caspase-3 Activation | Reference |
| U937 | Sanguinarine | Upregulation of Bax, Downregulation of Bcl-2 | Increased | [12] |
| HT-29 | Sanguinarine | Increased Bax, Decreased Bcl-2 | Increased | [8] |
| K562 | Sanguinarine | Increased Bax expression | Increased | [13] |
| U87MG | Curcumin (Illustrative) | Increased by 121% (25 µM) and 249% (50 µM) | Not Specified | [14] |
| SK-N-BE2 | HA + GST (Illustrative) | Increased by 175% | Not Specified | [15] |
Table 3: Sanguinarine-Induced Mitochondrial Depolarization
| Cell Line | Treatment | Assay | Observation | Reference |
| Multiple Myeloma | Sanguinarine | JC-1 | Dose-dependent increase in mitochondrial depolarization | [4] |
| Colorectal Cancer | Sanguinarine | JC-1 | Triggered mitochondrial outer membrane permeabilization | [6][16] |
| HL-60 | Sanguinarine | Not Specified | Dissipation of mitochondrial membrane potential | [9] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on the intrinsic apoptotic pathway.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
Materials:
-
This compound stock solution
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Analysis of Apoptotic Protein Expression: Western Blotting
This technique is used to detect and quantify changes in the expression levels of key apoptotic proteins like Bax, Bcl-2, and cleaved caspase-3.[12][13][14][15]
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify the protein bands, normalizing to a loading control like β-actin.
Quantification of Apoptosis: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][11][17]
Materials:
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Measurement of Mitochondrial Membrane Potential (ΔΨm): JC-1 Assay
The JC-1 dye is used to monitor mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[4][18][19][20][21]
Materials:
-
This compound
-
JC-1 dye
-
Cell culture medium
-
Flow cytometer or fluorescence microscope/plate reader
Protocol:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with JC-1 staining solution (e.g., 5 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells immediately by flow cytometry, measuring the fluorescence in both the green (FITC) and red (PE) channels.
-
The ratio of red to green fluorescence intensity is used to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound-induced intrinsic apoptotic pathway.
Caption: Experimental workflow for studying this compound's effects.
Caption: Key events in this compound-induced apoptosis.
Conclusion and Future Perspectives
This compound, and its well-studied analog sanguinarine, are potent inducers of the intrinsic apoptotic pathway in cancer cells. The provided data and protocols offer a solid foundation for researchers to investigate its mechanism of action. Future studies should focus on obtaining more quantitative data specifically for this compound to confirm its efficacy and further elucidate its molecular targets. The differential effects of these alkaloids on cancerous versus normal cells also warrant further investigation for their potential therapeutic applications.[3] The use of advanced techniques like quantitative proteomics could provide a broader understanding of the cellular response to this compound treatment.
References
- 1. Sanguinarine induces apoptosis in osteosarcoma by attenuating the binding of STAT3 to the single-stranded DNA-binding protein 1 (SSBP1) promoter region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 3. Differential antiproliferative and apoptotic response of sanguinarine for cancer cells versus normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 6. Sanguinarine triggers intrinsic apoptosis to suppress colorectal cancer growth through disassociation between STRAP and MELK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sanguinarine-induced apoptosis in human leukemia U937 cells via Bcl-2 downregulation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bax, Bcl-2, and NF-kappaB expression in sanguinarine induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sanguinarine triggers intrinsic apoptosis to suppress colorectal cancer growth through disassociation between STRAP and MELK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols: Sanguinarine as a Tool for Studying JNK Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Note: Initial searches for "norsanguinarine" did not yield specific results related to the JNK signaling pathway. However, extensive information is available for the closely related compound, sanguinarine. This document will focus on sanguinarine as a tool for studying JNK signaling.
Introduction
Sanguinarine, a benzo[c]phenanthridine alkaloid, has been identified as a valuable chemical tool for investigating the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling network that responds to various cellular stresses, including cytokines, osmotic stress, and UV radiation. Dysregulation of the JNK pathway is implicated in numerous diseases, making it a key target for therapeutic intervention.
Sanguinarine does not directly inhibit JNK but rather targets upstream negative regulators of the pathway. Specifically, it inhibits dual-specificity phosphatases such as Mitogen-activated protein kinase phosphatase-1 (MKP-1) and protein phosphatase magnesium-dependent 1A (PPM1A).[1][2] These phosphatases are responsible for dephosphorylating and inactivating JNK.[3][4] By inhibiting these phosphatases, sanguinarine leads to a sustained phosphorylation and activation of JNK, making it a useful tool to study the downstream consequences of JNK activation.[1][2]
Data Presentation
The following table summarizes the quantitative data for sanguinarine's inhibitory activity against various phosphatases.
| Target Phosphatase | Assay Type | IC50 Value (µM) | Reference |
| MKP-1 | Cellular | 10 | [1] |
| MKP-1 | In vitro | 17.3 | [1] |
| MKP-L | In vitro | 12.5 | [1] |
| PPM1A | In vitro (pNPP assay) | ~1.5 | [2] |
Signaling Pathway Diagram
The following diagram illustrates the JNK signaling pathway and the mechanism by which sanguinarine promotes JNK activation.
Caption: Sanguinarine inhibits phosphatases MKP-1 and PPM1A, leading to JNK activation.
Experimental Protocols
This section provides a general protocol for investigating the effect of sanguinarine on JNK phosphorylation in a mammalian cell line.
Objective: To determine if sanguinarine treatment leads to an increase in the phosphorylation of JNK at Threonine 183 and Tyrosine 185.
Materials:
-
Mammalian cell line (e.g., HEK293, Jurkat, or a relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sanguinarine (stock solution in DMSO)
-
Anisomycin (positive control for JNK activation)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-total JNK
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding:
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Sanguinarine Treatment:
-
Prepare working solutions of sanguinarine in complete culture medium at various concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., 1 µg/mL Anisomycin for 30 minutes).
-
Remove the old medium from the cells and replace it with the medium containing sanguinarine or controls.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies against total JNK and β-actin to ensure equal protein loading.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow.
Caption: Workflow for analyzing the effect of sanguinarine on JNK phosphorylation.
Conclusion
Sanguinarine serves as a potent pharmacological tool for activating the JNK signaling pathway through the inhibition of its upstream phosphatases. The protocols and information provided herein offer a framework for researchers to utilize sanguinarine to explore the intricate roles of JNK signaling in various biological processes and disease models. Careful dose-response and time-course experiments are recommended to determine the optimal conditions for specific cell types and experimental questions.
References
- 1. The benzo[c]phenanthridine alkaloid, sanguinarine, is a selective, cell-active inhibitor of mitogen-activated protein kinase phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Norsanguinarine solubility in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the use of norsanguinarine in experimental settings. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO). It is reported to be slightly soluble in DMSO, and solubility can be enhanced by gentle heating.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in high-purity DMSO to your desired concentration. To aid dissolution, you can gently warm the solution and vortex it. For cellular experiments, it is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.
Q3: What is the stability of this compound in DMSO and cell culture media?
Q4: I am observing precipitation after diluting my this compound stock solution in cell culture media. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. Please refer to the troubleshooting guide below for detailed steps on how to address this.
Troubleshooting Guide
Issue: Precipitate Formation in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture media after adding the this compound DMSO stock solution.
-
Inconsistent experimental results.
Possible Causes:
-
Low Solubility: this compound has limited solubility in aqueous solutions like cell culture media.
-
High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit.
-
DMSO Shock: Rapid addition of the DMSO stock to the aqueous media can cause the compound to precipitate out of solution.
-
Media Composition: Components in the cell culture media (e.g., proteins in serum) can interact with the compound and reduce its solubility.
Solutions:
| Step | Action | Rationale |
| 1 | Reduce Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.1%). High concentrations of DMSO can contribute to solubility issues and cellular toxicity. |
| 2 | Pre-warm Media | Gently warm the cell culture media to 37°C before adding the this compound stock solution. This can help to increase the solubility of the compound. |
| 3 | Stepwise Dilution | Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. First, dilute the stock in a small volume of media, vortex gently, and then add this to the final volume. |
| 4 | Increase Mixing | When adding the this compound stock to the media, do so dropwise while gently swirling or vortexing the media to ensure rapid and even distribution. |
| 5 | Sonication | If precipitation persists, brief sonication of the final solution in a water bath sonicator may help to redissolve the precipitate. Use with caution as this may affect the stability of the compound. |
| 6 | Lower the Final Concentration | If the above steps do not resolve the issue, the desired final concentration may be too high. Consider performing a dose-response experiment starting from a lower, fully solubilized concentration. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides a summary of the available qualitative information and general recommendations.
| Parameter | Value/Recommendation | Source/Rationale |
| Solubility in DMSO | Slightly soluble; heating can improve solubility. | Chemical supplier information. |
| Recommended Stock Concentration | Prepare at a concentration that allows for a final DMSO concentration of ≤ 0.1% in cell culture. | General cell culture best practices. |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | General laboratory practice for compound stability. |
| Stability in Cell Culture Media | Assumed to be low; use immediately after preparation. | General behavior of hydrophobic compounds in aqueous media. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the required amount of this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Cell-Based Assay Workflow
This protocol outlines a general workflow for treating cells with this compound.
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
Preparation of Treatment Media:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Pre-warm the required volume of cell culture media to 37°C.
-
Prepare the final concentration of this compound by diluting the stock solution into the pre-warmed media. Ensure the final DMSO concentration is non-toxic to the cells. It is recommended to perform a serial dilution to reach the final concentration.
-
Gently mix the treatment media.
-
-
Cell Treatment:
-
Remove the old media from the cells.
-
Add the freshly prepared treatment media containing this compound to the respective wells.
-
Include appropriate controls: untreated cells and vehicle-treated cells (media with the same final concentration of DMSO).
-
-
Incubation: Incubate the cells for the desired treatment duration.
-
Downstream Analysis: Proceed with the planned downstream analysis (e.g., cell viability assay, western blotting, etc.).
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Postulated apoptosis signaling pathway induced by this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
How to prevent Norsanguinarine precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Norsanguinarine in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a benzophenanthridine alkaloid, a class of nitrogen-containing organic compounds found in various plant species.[1] It is recognized for its antifungal properties, showing activity against pathogens like Alternaria brassicicola and Curvularia maculans at concentrations of 1000 ppm.[2][3] Chemically, it is the N-demethylated analogue of sanguinarine.[1]
Q2: Why does my this compound precipitate out of aqueous solution?
Precipitation of this compound from an aqueous solution is often due to its low water solubility. Like many poorly water-soluble drugs, this compound can precipitate when the concentration in the solution exceeds its solubility limit.[4] This can be triggered by several factors, including pH, temperature, the presence of other solutes, and the method of preparation. For alkaloids like this compound, pH is a critical factor, as their ionization state, and thus solubility, is highly dependent on the pH of the solution.[5]
Q3: How does pH affect the solubility of this compound?
The solubility of alkaloids is generally pH-dependent. As basic compounds, they are typically more soluble in acidic solutions where they become protonated (ionized). In neutral or basic solutions, they are more likely to be in their un-ionized form, which is often less water-soluble and can lead to precipitation. Therefore, maintaining an acidic pH is a common strategy to keep alkaloids in solution.[5][6]
Q4: Can the solvent used to dissolve this compound initially cause precipitation when added to an aqueous buffer?
Yes, this is a common issue known as antisolvent precipitation. If you dissolve this compound in an organic solvent (like DMSO or ethanol) and then add this mixture to an aqueous buffer, the organic solvent disperses, and the this compound is suddenly exposed to an environment where it is poorly soluble, causing it to precipitate.[7] The rate of addition and mixing can influence the degree of precipitation.[8]
Troubleshooting Guides
Issue: this compound precipitates immediately upon addition to my aqueous buffer.
This is a common sign of either exceeding the solubility limit at the given pH or antisolvent precipitation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Possible Solutions:
-
pH Adjustment: Ensure your aqueous buffer is acidic. The protonated form of this compound is expected to be more soluble.
-
Lower Concentration: You may be exceeding the solubility limit. Try working with a lower concentration of this compound.
-
Co-solvents: For injectable or in-vitro formulations where a stock solution is diluted, using a water-miscible co-solvent can help.[8]
-
Method of Addition: When adding a concentrated stock of this compound in an organic solvent to your aqueous buffer, add it slowly while vigorously stirring the buffer. This can prevent localized high concentrations that lead to precipitation.[8]
Issue: this compound solution is initially clear but precipitates over time.
This indicates a stability issue, which could be related to temperature changes, slow degradation, or gradual equilibration to a less soluble form.
Possible Solutions:
-
Maintain pH Stability: Ensure the pH of your solution remains stable over time. Use a buffer with sufficient capacity.
-
Storage Conditions: Store the solution at a constant temperature. For many compounds, solubility decreases at lower temperatures.
-
Protect from Light: Some compounds are light-sensitive and can degrade into less soluble forms. Store your solution in an amber vial or protected from light.
Experimental Protocols
Protocol 1: Preparation of an Acidic this compound Solution
This protocol aims to prepare a stable aqueous solution of this compound by leveraging pH control.
Materials:
-
This compound powder
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a small amount of deionized water to create a slurry.
-
While stirring, slowly add 0.1 M HCl dropwise until the this compound dissolves completely. This indicates the formation of the more soluble protonated species.
-
Once dissolved, adjust the final volume with deionized water.
-
Measure the pH of the final solution. It should be in the acidic range.
-
If a specific pH is required for your experiment (e.g., pH 5.0), you can carefully adjust it using 0.1 M NaOH, but be cautious as increasing the pH may decrease solubility.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
Caption: Workflow for preparing an acidic this compound solution.
Data Presentation
Table 1: Illustrative Solubility of an Alkaloid at Different pH Values
| pH | Expected Solubility | Rationale |
| 3.0 | High | The alkaloid is fully protonated and in its most water-soluble form. |
| 5.0 | Moderate to High | A significant portion of the alkaloid remains protonated. |
| 7.0 | Low | The alkaloid is primarily in its neutral, less soluble form.[5] |
| 9.0 | Very Low | The alkaloid is almost entirely in its neutral form, leading to precipitation. |
Signaling Pathways
In the context of preventing precipitation, understanding signaling pathways is not directly relevant. However, if this compound is being used to study a specific cellular pathway, ensuring its bioavailability in the experimental medium is the critical first step. Precipitation will lead to an inaccurate and lower effective concentration of the compound, confounding any downstream results. The primary focus should be on the formulation and biophysical properties of the solution.
References
- 1. This compound | 522-30-5 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:522-30-5 | Chemsrc [chemsrc.com]
- 4. Trends in the precipitation and crystallization behavior of supersaturated aqueous solutions of poorly water-soluble drugs assessed using synchrotron radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. In vitro method for detecting precipitation of parenteral formulations after injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Norsanguinarine Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norsanguinarine in in vitro settings. Due to the limited availability of data specific to this compound, this guide leverages information from its closely related analogue, Sanguinarine. Researchers should use this information as a starting point and perform careful dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
1. What is a typical starting concentration range for this compound in in vitro experiments?
Based on studies with the related compound Sanguinarine, a broad starting range of 0.1 µM to 20 µM is recommended for initial cytotoxicity and cell viability assays. The optimal concentration is highly cell-type dependent. For instance, in human breast adenocarcinoma cells (MCF-7), Sanguinarine showed cytotoxicity at concentrations of 7.5 µM and higher.[1] In human promyelocytic leukemia HL-60 cells, Sanguinarine had an IC50 of 0.9 µM after a 4-hour exposure. Therefore, a dose-response experiment is crucial to determine the IC50 for your specific cell line.
2. How should I prepare a stock solution of this compound?
This compound is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO).
-
Recommended Solvent: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Working Dilution: For cell culture experiments, dilute the DMSO stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
3. What are the known mechanisms of action for this compound and related compounds?
While specific data for this compound is limited, Sanguinarine is known to induce apoptosis in cancer cells through various mechanisms:
-
Induction of Oxidative Stress: Sanguinarine can increase the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
-
Disruption of Mitochondrial Function: It can cause dissipation of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
-
Modulation of Signaling Pathways: Sanguinarine has been shown to affect several critical signaling pathways involved in cell survival and proliferation, including the JAK/STAT and PI3K/Akt pathways.[2][3][4]
4. Which signaling pathways should I investigate when studying the effects of this compound?
Based on research on Sanguinarine and its derivatives, the following signaling pathways are relevant to investigate:[2][3][4]
-
JAK/STAT Pathway: This pathway is crucial for cytokine signaling and is often dysregulated in cancer. Sanguinarine has been shown to inhibit this pathway.
-
PI3K/Akt Pathway: A key pathway in promoting cell survival and proliferation. Sanguinarine has been observed to inhibit Akt phosphorylation.[3][4]
-
Apoptosis Pathway: Investigate key markers of both intrinsic (Bax, Bcl-2, caspases-9, -3) and extrinsic (caspase-8) apoptosis pathways.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | This compound concentration is too low. | Perform a dose-response study with a wider concentration range (e.g., 0.01 µM to 50 µM). |
| Cell line is resistant to this compound. | Try a different cell line or investigate mechanisms of resistance (e.g., expression of drug efflux pumps). | |
| Incubation time is too short. | Increase the incubation time (e.g., 24, 48, and 72 hours) to allow for the compound to exert its effects. | |
| High background in cell-based assays | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.1%. Run a vehicle control (medium with the same concentration of DMSO without this compound). |
| This compound precipitation. | Visually inspect the culture medium for any precipitate after adding this compound. If precipitation occurs, prepare a fresh, lower concentration working solution. Ensure proper dissolution of the stock solution. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Standardize the cell seeding protocol to ensure consistent cell numbers across experiments. |
| Inconsistent this compound concentration. | Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. | |
| Passage number of cells. | Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing. |
Data Presentation: Effective Concentrations of Sanguinarine (as a proxy for this compound)
Table 1: Cytotoxic Concentrations of Sanguinarine in Various Cancer Cell Lines
| Cell Line | Assay | Incubation Time | Effective Concentration (IC50 or cytotoxic concentration) | Reference |
| MCF-7 (Breast Adenocarcinoma) | MTT | 24 and 48 hours | Cytotoxic at ≥ 7.5 µM | [1] |
| HL-60 (Promyelocytic Leukemia) | MTT | 4 hours | IC50 = 0.9 µM | |
| Bladder Cancer Cells | DAPI Staining | 24 hours | 1.5 µM induced apoptosis | [5] |
Note: This data is for Sanguinarine and should be used as a guideline for designing this compound experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the effect of this compound on cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol outlines the general steps for analyzing the effect of this compound on protein expression and phosphorylation in key signaling pathways.
Materials:
-
This compound
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the appropriate time.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Proposed apoptotic signaling pathway of this compound.
Caption: Inhibition of JAK/STAT and PI3K/Akt pathways by this compound.
Caption: General experimental workflow for in vitro this compound studies.
References
- 1. Evaluation of the Anticancer Activities of the Plant Alkaloids Sanguinarine and Chelerythrine in Human Breast Adenocarcinoma Cells. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of AKT/PI3K Pathway in Sanguinarine's Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting Norsanguinarine stability issues in long-term experiments
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Norsanguinarine in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a benzophenanthridine alkaloid, a class of natural compounds known for their wide range of biological activities.[1][2][3] Like many complex organic molecules, this compound can be susceptible to degradation over time, especially under common experimental conditions. Factors such as pH, temperature, light exposure, and the composition of the solvent or medium can impact its chemical integrity. This degradation can lead to a loss of bioactivity and the formation of unknown byproducts, potentially affecting the reproducibility and validity of experimental results.
Q2: How should this compound stock solutions be prepared and stored?
Proper preparation and storage of stock solutions are critical for maintaining the stability of this compound.
-
Solvent Selection: this compound is sparingly soluble in water but can be dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating highly concentrated stock solutions.[4]
-
Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM in DMSO) to minimize the volume of solvent added to your experimental system.
-
Storage Conditions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed, light-protecting (amber) vials at -20°C or -80°C for long-term stability.[4][5] For short-term storage (a few weeks), refrigeration at 2-4°C may be acceptable, but freezing is recommended.[5]
-
Handling: When preparing working dilutions, allow the stock solution to come to room temperature before opening the vial to prevent condensation from introducing water, which could lead to precipitation.
Q3: What are the potential signs of this compound degradation in my experiments?
Several indicators may suggest that this compound is degrading in your long-term experiments:
-
Decreased Bioactivity: A gradual or sudden loss of the expected biological effect over time.
-
Variability in Results: Inconsistent results between experiments conducted at different times with the same initial concentration of this compound.
-
Visible Changes: Precipitation in your stock solution or culture medium, or a change in color of the solution.
-
Altered Cellular Responses: Unexpected or off-target effects in cell-based assays, which could be due to the activity of degradation products.
Troubleshooting Guide
This guide addresses common issues related to this compound stability in a question-and-answer format.
Problem 1: I'm observing a decline in the biological effect of this compound over the course of my multi-day cell culture experiment.
-
Possible Cause: Degradation in Culture Medium. this compound may be unstable in the complex environment of cell culture medium, which has a physiological pH and contains numerous reactive components.
-
Troubleshooting Steps:
-
Replenish this compound: In long-term experiments, consider replacing the culture medium with freshly prepared medium containing this compound every 24-48 hours.
-
Conduct a Time-Course Stability Study: Prepare this compound in your specific cell culture medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). Collect aliquots at different time points (e.g., 0, 6, 12, 24, 48 hours) and analyze the concentration of intact this compound using a stability-indicating method like HPLC.
-
Use a More Stable Derivative (if available): Research if more stable analogs or derivatives of this compound have been synthesized.
-
Problem 2: My this compound stock solution in DMSO appears to have precipitated after storage.
-
Possible Cause: Poor Solubility or Water Contamination. this compound has limited solubility, and introducing even small amounts of water into the DMSO stock can cause it to precipitate, especially at low temperatures.
-
Troubleshooting Steps:
-
Gentle Warming and Sonication: Warm the vial to room temperature and use a sonicator bath to try and redissolve the precipitate.[4] Visually inspect the solution to ensure it is clear before use.
-
Prepare Fresh Stock: If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh stock using anhydrous DMSO.
-
Proper Storage: Ensure vials are tightly sealed to prevent moisture absorption from the air.
-
Problem 3: I suspect that light exposure during my experiment is affecting this compound's activity.
-
Possible Cause: Photodegradation. Many complex organic molecules are sensitive to light, which can catalyze their degradation.[6][7]
-
Troubleshooting Steps:
-
Protect from Light: Conduct all experimental manipulations involving this compound under subdued lighting. Wrap culture plates or experimental vessels in aluminum foil to protect them from ambient light during incubation. Use amber-colored tubes and vials for storage and preparation.
-
Include a "Dark" Control: If you suspect photodegradation, include a control group that is handled identically but kept in the dark throughout the experiment to compare with the light-exposed group.
-
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the literature, the following table provides a general overview of factors known to influence the stability of related benzophenanthridine alkaloids.
| Parameter | Condition | Expected Impact on Stability | Recommendations |
| Temperature | Elevated temperatures (e.g., 37°C) | Increased degradation rate | Store stock solutions at -20°C or -80°C. Minimize time at room temperature. |
| pH | Neutral to alkaline pH | Potential for increased degradation | Maintain acidic to neutral pH for stock solutions where possible. Be aware of potential instability at physiological pH in long-term experiments. |
| Light | Exposure to UV or ambient light | Can induce photodegradation | Protect solutions from light at all stages of preparation, storage, and experimentation. |
| Solvent | Aqueous solutions | Lower stability compared to organic solvents | Use anhydrous DMSO for long-term stock solutions. Prepare aqueous dilutions fresh before use. |
| Freeze-Thaw Cycles | Repeated cycles | Can lead to degradation and precipitation | Aliquot stock solutions into single-use volumes. |
Key Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general method for monitoring the stability of this compound in a liquid matrix (e.g., cell culture medium).
1. Objective: To quantify the concentration of intact this compound over time under specific experimental conditions.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Formic acid or ammonium formate (for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)[8]
-
HPLC system with UV or PDA detector
-
Experimental matrix (e.g., cell culture medium)
3. Method:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired experimental matrix at the target concentration.
-
Incubate the solution under the conditions you wish to test (e.g., 37°C, protected from light).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the sample.
-
Stop the degradation process by adding an equal volume of cold acetonitrile or methanol to precipitate proteins and dilute the sample.[8]
-
Centrifuge the sample to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B over the run to elute this compound and its potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determine the optimal wavelength for this compound detection by performing a UV-Vis scan (typically in the range of 250-300 nm for similar compounds).
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Generate a standard curve by injecting known concentrations of a freshly prepared this compound standard.
-
Quantify the peak area of this compound in your experimental samples at each time point.
-
Plot the concentration of this compound versus time to determine its degradation kinetics.
-
Visualizations
Logical Workflow for Troubleshooting this compound Stability
A flowchart outlining the steps to troubleshoot this compound stability issues.
Potential Signaling Pathways Affected by this compound
The biological activities of the related compound Sanguinarine have been linked to several key signaling pathways.[9][10] It is plausible that this compound may interact with similar pathways.
Potential signaling pathways modulated by this compound, leading to apoptosis and inhibition of cell survival.
References
- 1. This compound | C19H11NO4 | CID 97679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of cobalamins in aqueous solutions and in human blood. | Semantic Scholar [semanticscholar.org]
- 8. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Norsanguinarine in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Norsanguinarine in cellular assays. This compound, a benzophenanthridine alkaloid similar to Sanguinarine, is a valuable tool for studying cellular processes. However, like many natural products, it can exhibit polypharmacology, leading to potential off-target effects that can complicate data interpretation.[1][2] This guide will help you identify and mitigate these effects in your experiments.
Troubleshooting Guides
Here are some common issues researchers may encounter when using this compound and steps to troubleshoot them.
Issue 1: Unexpected Cell Death or Cytotoxicity at Low Concentrations
If you observe significant cytotoxicity at concentrations where you expect specific pathway inhibition, consider the following:
-
Potential Cause: Off-target effects on essential cellular machinery. Sanguinarine, a close analog, is known to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 protein family.[3] It has also been shown to inhibit thioredoxin reductase (TXNRD1), which can disrupt the cellular redox balance and lead to cell death.[4]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50 for cytotoxicity in your specific cell line using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®). This will help you define a working concentration range that separates targeted effects from general toxicity.
-
Measure ROS Production: Use a fluorescent probe (e.g., DCFDA) to measure intracellular ROS levels after this compound treatment. An increase in ROS could indicate an off-target effect on mitochondrial function.
-
Assess Apoptosis Markers: Use assays to detect key apoptotic events, such as caspase activation, changes in mitochondrial membrane potential (e.g., with JC-1 dye), or Annexin V staining.[5][6]
-
Co-treatment with an Antioxidant: Treat cells with an antioxidant like N-acetylcysteine (NAC) alongside this compound to see if it rescues the cytotoxic phenotype. If it does, ROS generation is a likely contributor to the observed cell death.[3]
-
Issue 2: Inconsistent or Non-reproducible Results
Variability in your experimental results can be frustrating. Here are some potential causes and solutions:
-
Potential Cause: this compound is a fluorescent molecule. This intrinsic fluorescence can interfere with assays that use fluorescent readouts, leading to artifacts and inconsistent data.[7][8][9]
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound in your assay buffer at the excitation and emission wavelengths of your fluorescent probe. This will determine if the compound itself is contributing to the signal.
-
Use a Red-Shifted Dye: Cellular autofluorescence is most prominent in the green/yellow range.[10] If possible, switch to a fluorescent probe that excites and emits at longer, red-shifted wavelengths to minimize interference from both the compound and cellular components.
-
Bottom-Reading Plate Reader: For adherent cells, using a plate reader that can read from the bottom of the plate can reduce background fluorescence from the compound in the media.[7][10]
-
Orthogonal Assays: Validate your findings using a non-fluorescence-based method. For example, if you are studying cell viability with a fluorescent dye, confirm your results with an ATP-based luminescence assay or a colorimetric MTT assay.[8]
-
Issue 3: Unexpected Changes in Unrelated Signaling Pathways
You may observe modulation of signaling pathways that are not the intended target of your experiment.
-
Potential Cause: Off-target kinase inhibition. Sanguinarine has been identified as a dual kinase inhibitor and can affect multiple signaling pathways, including MAPK, PI3K/Akt, and JAK/STAT.[11][12][13][14]
-
Troubleshooting Steps:
-
Perform a Kinase Profile: To definitively identify off-target kinase interactions, consider a kinase profiling service. This will screen this compound against a panel of kinases to identify unintended targets.
-
Western Blot Analysis: Probe for the phosphorylation status of key proteins in known off-target pathways (e.g., phospho-Akt, phospho-ERK, phospho-STAT3) to confirm if these pathways are being modulated by this compound in your cellular context.
-
Use a More Specific Inhibitor: If a known off-target is identified and is likely interfering with your results, use a more specific inhibitor for that target as a control to dissect the specific effects of this compound.
-
Consult the Literature: Review literature on Sanguinarine and other benzophenanthridine alkaloids to identify previously reported off-target effects that may be relevant to your observations.[15]
-
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
While the specific targets of this compound are not as extensively studied as its analog Sanguinarine, based on the activity of Sanguinarine, it is known to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[13][16] It is reported to modulate several signaling pathways, including JAK/STAT, PI3K/Akt, and MAPK.[11][13][14]
Q2: How can I differentiate between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A combination of approaches is recommended:
-
Structure-Activity Relationship (SAR) Studies: If available, test analogs of this compound with different activity profiles.
-
Target Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of your intended target. If this compound still produces the same effect in these cells, it is likely an off-target effect.
-
Orthogonal Assays: Confirm your findings with multiple, distinct assays that measure the same biological endpoint through different mechanisms.[8]
-
Rescue Experiments: If you identify a specific off-target, try to rescue the phenotype by overexpressing that target or using a downstream activator.
Q3: Is this compound's fluorescence a significant concern for all cellular assays?
The intrinsic fluorescence of this compound is primarily a concern for assays that use fluorescence detection. For colorimetric, luminescent, or label-free assays, it is less likely to cause direct interference. However, it is always good practice to run appropriate controls.
Q4: What are some general best practices when working with natural products like this compound?
Natural products often exhibit polypharmacology, meaning they can interact with multiple targets.[2]
-
Thorough Characterization: Perform comprehensive dose-response studies for both efficacy and toxicity.
-
Assume Off-Target Effects: Be aware of the potential for off-target effects and design experiments to identify and control for them.
-
Use Multiple Cell Lines: Confirm your findings in more than one cell line to ensure the observed effects are not cell-type specific.
-
Consult the Literature: Stay informed about new research on this compound and related compounds to be aware of newly identified targets or off-target effects.
Data Presentation
Table 1: Reported IC50 Values for Sanguinarine (a this compound analog) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Alamar Blue | ~2.5 | [13] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Alamar Blue | ~1.5 | [13] |
| LNCaP | Prostate Cancer | MTT | 0.1 - 2 | [17] |
| DU145 | Prostate Cancer | MTT | 0.1 - 2 | [17] |
| Jurkat Clone E6-1 | Leukemia | CCK-8 | 0.52 ± 0.03 (for a derivative) | [18] |
| THP-1 | Leukemia | CCK-8 | 0.48 ± 0.03 (for a derivative) | [18] |
Note: This table shows data for Sanguinarine and its derivatives, which are structurally similar to this compound. The actual IC50 for this compound may vary.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted from standard procedures for determining cell viability.[17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Western Blot Protocol for Signaling Pathway Analysis
This protocol provides a general workflow for assessing protein phosphorylation.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: A logical workflow for troubleshooting unexpected results and identifying potential off-target effects of this compound.
Caption: A diagram illustrating key signaling pathways that may be affected by this compound, based on data from its analog, Sanguinarine.
References
- 1. The Role of Natural Products as Sources of Therapeutic Agents for Innovative Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. what extent do natural products contribute to drug discovery? [synapse.patsnap.com]
- 3. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. How do you identify stages of apoptosis? | AAT Bioquest [aatbio.com]
- 7. tecan.com [tecan.com]
- 8. Table 2. [Frequently asked questions about HCS artifacts and interferences]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Involvement of AKT/PI3K Pathway in Sanguinarine's Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives [mdpi.com]
Technical Support Center: Norsanguinarine and Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with norsanguinarine in fluorescence-based assays.
Disclaimer: Direct experimental data on the fluorescent properties of this compound is limited in publicly available literature. Much of the guidance provided here is extrapolated from the well-documented properties of its close structural analog, sanguinarine. Researchers should use this information as a starting point and perform appropriate controls to validate their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: Is this compound fluorescent?
While specific data for this compound is scarce, its structural analog sanguinarine is known to be fluorescent.[1][2] It is highly probable that this compound also possesses fluorescent properties that could interfere with experimental assays. The fluorescence of these compounds is often sensitive to environmental factors such as pH and solvent polarity.[1][2]
Q2: What are the potential spectral properties of this compound?
Based on its analog sanguinarine, this compound may exhibit broad excitation and emission spectra. Sanguinarine has different fluorescent forms depending on the pH.[2] The cationic form (SG+) has excitation/emission maxima around 475/590 nm, while the pseudobase form (SGOH) has maxima at approximately 327/418 nm.[2] Researchers should be aware of the potential for this compound to fluoresce in multiple regions of the spectrum.
Q3: How can this compound interfere with my fluorescence-based assay?
This compound can potentially interfere with fluorescence-based assays in several ways:
-
Spectral Overlap: The emission spectrum of this compound may overlap with that of the fluorescent dyes or proteins in your assay (e.g., Hoechst, GFP, fluorescein), leading to false-positive signals.
-
Signal Quenching: this compound might quench the fluorescence of your probe, resulting in a decrease in signal and potentially leading to false-negative results.
-
Inner Filter Effect: At high concentrations, this compound could absorb the excitation light intended for your fluorophore or the emitted light from it.
Q4: I am seeing unexpected fluorescence in my control wells containing only this compound. What should I do?
This is a strong indication that this compound is fluorescent under your experimental conditions. To address this, you should:
-
Measure the excitation and emission spectra of this compound in your assay buffer to understand its spectral properties.
-
Run control experiments with this compound alone to quantify its background fluorescence.
-
Subtract the background fluorescence from your experimental wells.
Q5: Can this compound interfere with common nuclear stains like Hoechst?
Yes, there is a potential for interference. The emission of the pseudobase form of the related compound sanguinarine is in the blue region (around 418 nm), which could overlap with the emission of Hoechst dyes (around 460 nm).[2] This could lead to an overestimation of the Hoechst signal.
Q6: My GFP signal is decreasing in cells treated with this compound. Is this due to quenching?
While quenching is a possibility, other biological effects of this compound should also be considered. This compound and related compounds can have cytotoxic effects, which could lead to a decrease in GFP expression or cell death, thereby reducing the overall fluorescence signal. It is crucial to perform cell viability assays in parallel to distinguish between direct fluorescence quenching and cellular toxicity.
Troubleshooting Guides
Issue 1: High Background Fluorescence in this compound-Treated Samples
Potential Cause: this compound is intrinsically fluorescent under your experimental conditions.
Troubleshooting Steps:
-
Characterize this compound's Spectrum:
-
Prepare a solution of this compound in your assay buffer at the working concentration.
-
Use a spectrophotometer or a plate reader with spectral scanning capabilities to measure its excitation and emission spectra.
-
-
Run "Compound Only" Controls:
-
In every experiment, include wells containing only the assay buffer and this compound at all tested concentrations.
-
Measure the fluorescence in these wells using the same filter sets as your experimental samples.
-
-
Background Subtraction:
-
Subtract the average fluorescence intensity of the "compound only" controls from the fluorescence intensity of your treated samples.
-
-
Optimize Filter Sets:
-
If possible, choose excitation and emission filters that minimize the detection of this compound's fluorescence while maximizing the signal from your experimental probe.
-
Issue 2: Unexpected Decrease in Fluorescence Signal (Potential Quenching)
Potential Cause: this compound may be quenching the fluorescence of your reporter dye or protein.
Troubleshooting Steps:
-
In Vitro Quenching Assay:
-
Prepare a solution of your fluorescent dye or protein (e.g., fluorescein, purified GFP) in the assay buffer.
-
Add increasing concentrations of this compound and measure the fluorescence intensity. A dose-dependent decrease in fluorescence suggests quenching.
-
-
Cell Viability Assay:
-
Perform a parallel cell viability assay (e.g., MTT, trypan blue exclusion) on cells treated with the same concentrations of this compound.
-
This will help determine if the signal decrease is due to cell death rather than direct fluorescence quenching.
-
-
Use a Different Fluorophore:
-
If significant quenching is observed, consider using a fluorescent probe with different spectral properties that may be less susceptible to quenching by this compound.
-
Data Presentation
Table 1: Spectral Properties of Sanguinarine (as an Analog for this compound)
| Form | Excitation Max (nm) | Emission Max (nm) | Solvent/Conditions |
| Cationic (SG+) | ~475 | ~590 | Physiological pH[2] |
| Pseudobase (SGOH) | ~327 | ~418 | Physiological pH[2] |
| In Ethanol | 283 | 412 | Ethanol[3] |
| In Aqueous Medium | 283 | 415 | Aqueous[3] |
Table 2: Potential Spectral Overlap with Common Fluorophores
| Common Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential Interference from this compound (based on Sanguinarine) |
| Hoechst 33342 | ~350 | ~461 | High (Overlap with SGOH form) |
| DAPI | ~358 | ~461 | High (Overlap with SGOH form) |
| GFP | ~488 | ~509 | Moderate (Potential overlap with SG+ form emission tail) |
| Fluorescein (FITC) | ~494 | ~518 | Moderate (Potential overlap with SG+ form emission tail) |
| Rhodamine (TRITC) | ~557 | ~576 | High (Overlap with SG+ form) |
Experimental Protocols
Protocol 1: Determining this compound's Intrinsic Fluorescence
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare your final assay buffer.
-
-
Sample Preparation:
-
In a 96-well plate (or appropriate cuvette), add the assay buffer.
-
Add this compound to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO) without this compound.
-
-
Measurement:
-
Use a fluorescence plate reader or spectrofluorometer.
-
Perform an excitation scan at a fixed emission wavelength (e.g., 530 nm).
-
Perform an emission scan at a fixed excitation wavelength (e.g., 480 nm).
-
Identify the excitation and emission maxima.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the wavelength to visualize the spectra.
-
This will define the spectral characteristics of this compound in your specific assay conditions.
-
Mandatory Visualization
Caption: Experimental workflow for fluorescence assays with this compound.
Caption: Troubleshooting flowchart for this compound interference.
References
Determining the optimal time course for Norsanguinarine treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal time course for Norsanguinarine treatment in their experiments. The information is presented in a question-and-answer format to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal time course for this compound treatment?
A1: The initial step is to perform a dose-response experiment to identify the effective concentration range of this compound. This is crucial because the optimal time course is dependent on the concentration used. A common method for this is the MTT assay, which assesses cell viability.[1][2]
Q2: How do I design a time-course experiment after determining the effective concentration?
A2: Once you have an effective concentration (e.g., the IC50 value), you should treat your cells with this concentration and perform assays at multiple time points (e.g., 6, 12, 24, 48, 72 hours). The choice of time points should be broad enough to capture both early and late cellular responses.
Q3: What cellular processes should I assess to determine the optimal treatment time?
A3: The key is to monitor time-dependent changes in cell viability, apoptosis, and the modulation of specific signaling pathways. This will provide a comprehensive picture of the cellular response to this compound.
Q4: What are the known signaling pathways affected by compounds similar to this compound?
A4: Sanguinarine, a structurally similar benzophenanthridine alkaloid, has been shown to modulate several key signaling pathways involved in cell survival and apoptosis. These include the JAK/STAT, PI3K/Akt/mTOR, NF-κB, MAPK, and Wnt/β-catenin pathways.[3] It is plausible that this compound affects similar pathways.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability data | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain humidity. | |
| Contamination of cell culture. | Regularly check for signs of contamination (e.g., cloudy media, changes in pH). Use aseptic techniques. | |
| No significant effect of this compound observed | Concentration is too low. | Re-evaluate the dose-response curve. Try a higher concentration range. |
| Treatment time is too short. | Extend the treatment duration. Some cellular responses may take longer to manifest. | |
| Compound instability. | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution appropriately. | |
| Unexpected cell death in control group | Over-confluent cells. | Seed cells at a density that prevents them from becoming over-confluent during the experiment. |
| Nutrient depletion in the media. | For longer time-course experiments, consider replenishing the media. |
Experimental Protocols
Protocol 1: Determining IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Time-Course Analysis of Apoptosis by Flow Cytometry
-
Cell Treatment: Treat cells with the predetermined IC50 concentration of this compound for various time points (e.g., 6, 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells at each time point.
Visualizations
Caption: Workflow for determining the optimal treatment time.
Caption: Potential signaling pathways affected by this compound.
References
Technical Support Center: Managing Norsanguinarine Autofluorescence in Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the intrinsic autofluorescence of Norsanguinarine in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it exhibit autofluorescence?
This compound is a natural benzophenanthridine alkaloid. Like its close analog Sanguinarine, its extended planar ring structure with multiple conjugated double bonds allows it to absorb light and emit it at a longer wavelength, a phenomenon known as fluorescence. This intrinsic fluorescence, or autofluorescence, can interfere with the detection of specific fluorescent signals from probes and dyes used in microscopy.
Q2: What are the expected spectral properties of this compound autofluorescence?
Table 1: Spectral Properties of Sanguinarine Forms
| Form | Excitation Maxima (nm) | Emission Maxima (nm) | Notes |
| Iminium (cationic, SG+) | ~475 | ~590 | Prevalent in acidic to neutral aqueous solutions.[1][2] |
| Alkanolamine (neutral, SGOH) | ~327 | ~418 | Favored in alkaline conditions.[1][2] |
| In Ethanol | ~283 | ~412 | Spectral properties can shift in different solvent environments.[3] |
| On Silica Gel Plate | ~326 | ~545 | The substrate can also influence the fluorescence spectra.[3] |
This data is for Sanguinarine and should be used as an estimation for this compound. It is highly recommended to experimentally determine the specific excitation and emission spectra of this compound in your experimental system.
Q3: How can I determine the specific autofluorescence profile of this compound in my samples?
The most critical first step is to prepare a control sample that includes your cells or tissue treated with this compound but without any fluorescent labels (e.g., antibodies or dyes).[4][5] Image this sample using a wide range of excitation wavelengths and detect the corresponding emission spectra. This will generate a specific "spectral signature" or fingerprint for this compound autofluorescence in your experimental context.
Troubleshooting Guides
This section provides detailed methodologies to address common issues related to this compound autofluorescence.
Issue 1: this compound autofluorescence is obscuring the signal from my fluorescent probe.
There are several strategies to mitigate this issue, ranging from imaging techniques to sample preparation protocols.
Spectral unmixing is a powerful computational technique that separates the spectral signature of this compound autofluorescence from the spectra of your specific fluorescent labels.[6][7][8]
Experimental Protocol: Spectral Unmixing
-
Acquire Reference Spectra:
-
Prepare a control sample with only this compound-treated cells/tissue (no fluorescent labels).
-
Using a confocal microscope with a spectral detector, perform a lambda scan (also known as a spectral scan or x-y-λ scan) to acquire the emission spectrum of the this compound autofluorescence across a range of excitation wavelengths. This is your "autofluorescence" reference spectrum.[6][9]
-
Prepare a separate sample for each fluorescent probe you are using, and acquire their individual reference spectra.
-
-
Image Your Experimental Sample:
-
Acquire a lambda stack of your fully stained experimental sample (containing both this compound and your fluorescent labels) using the same settings as for the reference spectra.
-
-
Perform Linear Unmixing:
-
In your microscope's software, use the linear unmixing function.[9]
-
Input the previously acquired reference spectra for the autofluorescence and your specific fluorophores.
-
The software will then computationally separate the mixed signals in your experimental image into distinct channels, one for each fluorophore and one for the autofluorescence.
-
Caption: Workflow for spectral unmixing to separate this compound autofluorescence.
Photobleaching involves intentionally exposing the sample to high-intensity light to destroy the autofluorescent molecules before introducing your specific fluorescent labels.[10]
Experimental Protocol: Photobleaching
-
Prepare your this compound-treated cells or tissue on a slide.
-
Before applying any fluorescent probes, expose the sample to a strong, broad-spectrum light source (e.g., a metal halide or LED lamp) for a period ranging from several minutes to a few hours.
-
Monitor the reduction in autofluorescence periodically by imaging the sample.
-
Once the autofluorescence has been significantly reduced, proceed with your standard immunofluorescence or staining protocol.
Certain chemical reagents can reduce autofluorescence. Sudan Black B is a common and effective quencher for lipofuscin-like autofluorescence, which may be similar in nature to that of this compound.
Experimental Protocol: Sudan Black B Quenching
-
Prepare Staining Solution:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Stir for at least 30 minutes and then filter the solution to remove any undissolved particles.
-
-
Staining Procedure:
-
After your final washing step in your immunofluorescence protocol, incubate the slides in the Sudan Black B solution for 5-20 minutes at room temperature.[11]
-
The optimal incubation time should be determined empirically for your specific sample type.
-
-
Washing:
-
Briefly wash the slides in 70% ethanol to remove excess Sudan Black B.
-
Rinse thoroughly with PBS.
-
-
Mounting:
-
Mount the coverslip using an aqueous mounting medium.
-
Caption: Decision tree for selecting an autofluorescence reduction method.
Issue 2: How can I design my experiment to minimize the impact of this compound autofluorescence from the start?
Proactive experimental design can significantly reduce the challenges posed by autofluorescence.
-
Choose Spectrally Distinct Fluorophores: Based on your initial characterization of the this compound autofluorescence, select fluorescent probes that have excitation and emission spectra that are as far away as possible from the autofluorescence spectrum.[12][13] Far-red and near-infrared fluorophores are often good choices as endogenous autofluorescence is typically weaker in this region of the spectrum.[13]
-
Implement Proper Controls: Always include the following controls in your experiments:[14]
-
Unstained Control: Cells/tissue treated with this compound but without any fluorescent labels. This is essential for determining the baseline autofluorescence.[4][5]
-
Secondary Antibody Only Control: If using immunofluorescence, this control helps to identify any non-specific binding of the secondary antibody.
-
Single-Stain Controls: For multi-color experiments, prepare a sample for each individual fluorophore to check for spectral bleed-through between channels.
-
Caption: A logical workflow for designing microscopy experiments with this compound.
By implementing these troubleshooting strategies and adhering to rigorous experimental design, researchers can effectively control for the autofluorescence of this compound and obtain high-quality, reliable microscopy data.
References
- 1. Fluorescence of sanguinarine: fundamental characteristics and analysis of interconversion between various forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 9. user.it.uu.se [user.it.uu.se]
- 10. m.youtube.com [m.youtube.com]
- 11. Autofluorescence Quenching | Visikol [visikol.com]
- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 13. kb.10xgenomics.com [kb.10xgenomics.com]
- 14. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Norsanguinarine Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Norsanguinarine in cancer cell lines.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, particularly when resistance is observed or suspected.
Issue 1: Reduced sensitivity to this compound in your cancer cell line over time.
-
Question: My cancer cell line, which was initially sensitive to this compound, now requires a much higher concentration to induce apoptosis. What could be the cause?
-
Answer: This phenomenon is likely due to the development of acquired resistance. One of the most common mechanisms of multidrug resistance in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[1] These transporters act as efflux pumps, actively removing this compound from the cell, thereby reducing its intracellular concentration and efficacy.
Troubleshooting Steps:
-
Assess ABC Transporter Expression: Perform a Western blot or qPCR to determine the expression levels of P-gp and ABCG2 in your resistant cell line compared to the parental, sensitive cell line.
-
Evaluate Transporter Activity: Use a functional assay, such as a calcein-AM or rhodamine 123 efflux assay, to measure the activity of these transporters.[2]
-
Co-treatment with an Inhibitor: Treat your resistant cells with this compound in combination with a known ABC transporter inhibitor, such as verapamil (for P-gp) or Ko143 (for ABCG2). A restoration of sensitivity to this compound would suggest the involvement of these transporters.
-
Issue 2: this compound fails to induce apoptosis in a known multidrug-resistant (MDR) cell line.
-
Question: I am using a cancer cell line known to overexpress P-glycoprotein, and this compound is not inducing apoptosis. I thought this compound was effective against MDR cells. What should I investigate?
-
Answer: While some studies suggest that sanguinarine (a closely related compound) can be effective in P-gp overexpressing cells and may even inhibit P-gp, the specific response can be cell-line dependent.[3][4] Additionally, other resistance mechanisms might be at play.
Troubleshooting Steps:
-
Confirm the Resistance Mechanism: Verify the primary resistance mechanism in your specific MDR cell line. While P-gp is common, other transporters like ABCG2 or alterations in apoptotic pathways could be dominant.
-
Investigate Apoptotic Pathway Components: Assess the expression and activation status of key apoptotic proteins.
-
Anti-apoptotic proteins: Check for upregulation of proteins like Bcl-2 and Bcl-xL, which can inhibit apoptosis.
-
Pro-apoptotic proteins: Ensure that pro-apoptotic proteins like Bax and Bak are expressed and can be activated.
-
Caspase activation: Verify that caspases (e.g., caspase-3, -8, -9) can be cleaved and activated in your cell line.
-
-
Measure Reactive Oxygen Species (ROS) Production: this compound's apoptotic effect is often mediated by the generation of ROS. Measure intracellular ROS levels using a fluorescent probe like DCFH-DA. If ROS levels are not elevated after this compound treatment, it could indicate that the cells have developed enhanced antioxidant capacity.
-
Consider Combination Therapy: If a specific resistance pathway is identified, consider a combination therapy approach. For example, if Bcl-2 is overexpressed, a combination with a Bcl-2 inhibitor might be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in sensitive cancer cells?
A1: this compound, similar to its parent compound sanguinarine, induces apoptosis through multiple mechanisms. These include the generation of reactive oxygen species (ROS), which leads to oxidative stress and mitochondrial dysfunction.[5] This is often accompanied by the modulation of Bcl-2 family proteins (increasing the Bax/Bcl-2 ratio), the release of cytochrome c from the mitochondria, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3).[5][6] this compound can also inhibit signaling pathways crucial for cancer cell survival, such as the JAK/STAT and PI3K/Akt pathways.
Q2: Can I use this compound in combination with other chemotherapy drugs?
A2: Yes, combination therapy is a promising strategy, especially for overcoming resistance. For instance, this compound has been shown to potentiate the effects of the proteasome inhibitor bortezomib in multiple myeloma cells.[5] When designing combination experiments, it is crucial to determine the optimal concentrations and treatment schedules to achieve synergistic effects.
Q3: My this compound-treated cells show signs of cell death, but my apoptosis assays (e.g., Annexin V) are negative. What could be happening?
A3: While apoptosis is the most commonly reported mode of cell death induced by sanguinarine alkaloids, other forms of programmed cell death, such as necroptosis, can also occur. If you observe cell death without the classical markers of apoptosis, consider investigating markers of other cell death pathways, such as RIPK1 and MLKL for necroptosis.
Q4: Are there any known signaling pathways that can be activated to confer resistance to this compound?
A4: While direct studies on this compound are limited, general mechanisms of anticancer drug resistance involve the activation of pro-survival signaling pathways. These can include the RAS-MAPK, PI3K-mTOR, and Notch signaling pathways.[7] Activation of these pathways can promote cell survival and override the apoptotic signals induced by this compound.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Sanguinarine (as a proxy for this compound) in various sensitive and resistant cancer cell lines.
Table 1: IC50 Values of Sanguinarine in Sensitive and P-glycoprotein (P-gp) Overexpressing Resistant Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | Sanguinarine IC50 (µM) | Reference |
| CCRF-CEM | Leukemia | Sensitive | ~0.5 - 1.0 | [4] |
| CEM/ADR5000 | Leukemia | P-gp Overexpression | ~0.25 - 0.5 | [4] |
Note: In this specific case, the P-gp overexpressing cell line shows hypersensitivity to Sanguinarine, a phenomenon known as collateral sensitivity.
Table 2: IC50 Values of Sanguinarine in Other Resistant Cell Line Models
| Cell Line | Cancer Type | Resistance Mechanism | Sanguinarine IC50 (µM) | Reference |
| HCT116 (p53+/+) | Colon Cancer | p53 Wild-Type | ~0.4 - 0.7 | [4] |
| HCT116 (p53-/-) | Colon Cancer | p53 Knockout | ~0.2 - 0.4 | [4] |
| U87MG | Glioblastoma | Sensitive | ~0.3 - 0.6 | [3] |
| U87MG.ΔEGFR | Glioblastoma | EGFR Mutation | ~0.3 - 0.6 | [3] |
| MDA-MB-231 | Breast Cancer | Sensitive | Not Specified | |
| MDA-MB-231-BCRP | Breast Cancer | BCRP/ABCG2 Overexpression | Not Specified |
Experimental Protocols
Protocol 1: Assessment of P-glycoprotein (P-gp) Expression by Western Blot
-
Cell Lysate Preparation:
-
Harvest sensitive and resistant cells (1-5 x 10^6) and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against P-gp (e.g., C219 or UIC2 clones) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate or a 96-well black plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations for the appropriate duration. Include a positive control (e.g., H2O2) and a negative control (vehicle).
-
-
Staining with DCFH-DA:
-
Remove the treatment media and wash the cells with warm PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.
-
Protocol 3: this compound and Verapamil Combination Assay
-
Cell Seeding:
-
Seed resistant cells in a 96-well plate.
-
-
Treatment:
-
Pre-treat the cells with a non-toxic concentration of verapamil (e.g., 1-10 µM) for 1-2 hours.
-
Add this compound in a range of concentrations to the verapamil-containing media.
-
Include control wells with this compound alone, verapamil alone, and vehicle.
-
-
Cell Viability Assay:
-
Incubate the cells for 48-72 hours.
-
Assess cell viability using an MTT, MTS, or resazurin-based assay.
-
-
Data Analysis:
-
Calculate the IC50 values for this compound with and without verapamil. A significant decrease in the IC50 in the presence of verapamil indicates the reversal of P-gp-mediated resistance.
-
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Mechanism of ABC transporter-mediated resistance.
References
- 1. RN486, a Bruton's Tyrosine Kinase inhibitor, antagonizes multidrug resistance in ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mutations in ALK signaling pathways conferring resistance to ALK inhibitor treatment lead to collateral vulnerabilities in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systematic identification of signaling pathways with potential to confer anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutations in ALK signaling pathways conferring resistance to ALK inhibitor treatment lead to collateral vulnerabilities in neuroblastoma cells - EGA European Genome-Phenome Archive [ega-archive.org]
- 7. oaepublish.com [oaepublish.com]
Technical Support Center: Norsanguinarine & Sanguinarine Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norsanguinarine and the closely related, more extensively studied compound, Sanguinarine. The information provided aims to help minimize toxicity in normal cells during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound/Sanguinarine-induced toxicity in normal cells?
A1: Sanguinarine, a benzophenanthridine alkaloid, primarily induces cytotoxicity through the induction of apoptosis (programmed cell death) and, at higher concentrations, necrosis.[1][2] The apoptotic process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] Key molecular events include the generation of reactive oxygen species (ROS), leading to oxidative stress, disruption of the mitochondrial membrane potential, and activation of a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic process.[2][4]
Q2: Is Sanguinarine selectively toxic to cancer cells over normal cells?
A2: Yes, multiple studies have demonstrated that Sanguinarine exhibits a differential cytotoxic effect, with cancer cells being significantly more sensitive to its antiproliferative and apoptotic effects than normal cells.[3][5][6] For example, one study showed that Sanguinarine induced apoptosis in human epidermoid carcinoma (A431) cells at concentrations that did not trigger apoptosis in normal human epidermal keratinocytes (NHEKs).[6] This selectivity is a key area of interest for its potential as a therapeutic agent.
Q3: What are the typical IC50 values for Sanguinarine in normal versus cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) values for Sanguinarine vary depending on the cell line and the duration of exposure. Generally, the IC50 values are lower for cancer cell lines compared to normal cell lines, highlighting its selective nature. Below is a summary of reported IC50 values.
Data Presentation: Sanguinarine IC50 Values
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) | Reference |
| Normal Cell Lines | ||||
| LO2 | Human Liver | >20 | 24 | [Sanguinarine exhibits potent efficacy against cervical cancer cells through inhibiting the STAT3 pathway in vitro and in vivo] |
| LL24 | Normal Lung | Weakly toxic | Not Specified | [Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC] |
| NHEK | Normal Human Epidermal Keratinocytes | >10 (for apoptosis) | Not Specified | [Normal Cells versus Sanguinarine for Cancer Cells Differential Antiproliferative and Apoptotic Response of] |
| Human Gingival Fibroblasts | Normal Oral Fibroblasts | ~0.9 | 4 | [Toxicological Effects of Berberine and Sanguinarine - PMC] |
| Cancer Cell Lines | ||||
| HeLa | Human Cervical Cancer | 2.43 - 2.62 | 24 | [Sanguinarine inhibits growth of human cervical cancer cells through the induction of apoptosis] |
| SiHa | Human Cervical Cancer | 3.07 | 24 | [Sanguinarine inhibits growth of human cervical cancer cells through the induction of apoptosis] |
| H1299 | Human Non-Small Cell Lung Cancer | ~2.5 | 72 | [Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC] |
| H1975 | Human Non-Small Cell Lung Cancer | ~1.8 | 72 | [Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC] |
| A431 | Human Epidermoid Carcinoma | Induces apoptosis at 1-5 µM | Not Specified | [Normal Cells versus Sanguinarine for Cancer Cells Differential Antiproliferative and Apoptotic Response of] |
| HL-60 | Human Promyelocytic Leukemia | 0.9 | 4 | [Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells] |
| MCF-7 | Human Breast Adenocarcinoma | Cytotoxic at 7.5 µM | 24-48 | [Evaluation of the Anticancer Activities of the Plant Alkaloids Sanguinarine and Chelerythrine in Human Breast Adenocarcinoma Cells] |
| Bel7402 | Human Hepatocellular Carcinoma | 2.90 | Not Specified | [IC50 values of sanguinarine for different HCC cell lines.] |
| HepG2 | Human Hepatocellular Carcinoma | 2.50 | Not Specified | [IC50 values of sanguinarine for different HCC cell lines.] |
Troubleshooting Guides
Issue 1: I am observing high levels of toxicity in my normal (non-cancerous) control cell line.
Possible Cause: The concentration of this compound/Sanguinarine may be too high for the specific normal cell line being used. Sensitivity to Sanguinarine can vary between cell types.
Solutions:
-
Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration that induces the desired effect in your cancer cell line while minimizing toxicity in the normal cell line. Start with a wide range of concentrations (e.g., 0.1 µM to 20 µM).
-
Time-Course Experiment: The duration of exposure can also influence toxicity. Consider reducing the incubation time with the compound.
-
Use of Antioxidants: Sanguinarine-induced toxicity is often mediated by reactive oxygen species (ROS).[2] Pre-incubating your normal cells with an antioxidant like N-acetylcysteine (NAC) may mitigate these toxic effects.[4][7][8] A typical starting concentration for NAC is in the range of 1-5 mM.
-
Consider a Different Normal Cell Line: If a particular normal cell line is exceptionally sensitive, consider using a different, more robust normal cell line for your control experiments.
Issue 2: My results are inconsistent, and I am seeing a mix of apoptosis and necrosis.
Possible Cause: The concentration of Sanguinarine can influence the mode of cell death. Lower concentrations tend to induce apoptosis, while higher concentrations can lead to necrosis.[1][2]
Solutions:
-
Concentration Optimization: Carefully titrate the concentration of Sanguinarine to find a window that predominantly induces apoptosis. This can be verified using an Annexin V/Propidium Iodide (PI) assay.
-
Assay Timing: The timing of your analysis is crucial. Early in the treatment, you are more likely to observe apoptotic cells (Annexin V positive, PI negative). At later time points, these cells may progress to secondary necrosis (Annexin V positive, PI positive).
-
Purity of the Compound: Ensure the purity of your this compound/Sanguinarine stock. Impurities could contribute to non-specific cytotoxicity.
Issue 3: I want to explore strategies to improve the therapeutic index of Sanguinarine (i.e., increase its toxicity in cancer cells while decreasing it in normal cells).
Solutions:
-
Combination Therapy: Investigate synergistic effects with other anti-cancer agents. This may allow for a lower, less toxic dose of Sanguinarine to be used.
-
Drug Delivery Systems: Encapsulating Sanguinarine in a drug delivery system, such as pH-sensitive liposomes, can be an effective strategy.[9] These liposomes are designed to release their contents more readily in the acidic microenvironment of a tumor, thereby targeting the cancer cells while reducing systemic exposure to normal tissues.[9]
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a standard colorimetric assay to measure cellular metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cells in culture
-
This compound/Sanguinarine
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound/Sanguinarine and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
2. Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your cells by treating them with this compound/Sanguinarine. Include both positive and negative controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them once with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
-
Materials:
-
Cells in culture
-
This compound/Sanguinarine
-
DCFH-DA solution (stock in DMSO, working solution in serum-free medium)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate or chamber slides).
-
Treat the cells with this compound/Sanguinarine for the desired time.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with a 10-20 µM DCFH-DA working solution and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~535 nm. An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Visualizations
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Sanguinarine chloride induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 7. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preparation and investigation of in vitro cytotoxic activity of pH-sensitive liposomes with sanguinarine | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Norsanguinarine vs. Sanguinarine: A Comparative Cytotoxicity Analysis for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the cytotoxic properties of two closely related benzophenanthridine alkaloids: norsanguinarine and sanguinarine. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data to objectively compare the performance of these compounds, offering insights into their potential as anticancer agents. The guide includes a summary of quantitative cytotoxic activities, detailed experimental protocols for key assays, and visual diagrams of signaling pathways and experimental workflows to facilitate understanding.
Comparative Cytotoxicity Data
The cytotoxic effects of this compound and sanguinarine have been evaluated across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (ED50), providing a quantitative comparison of their potency. Sanguinarine has been extensively studied, with a broad range of reported IC50 values reflecting its potent cytotoxic nature. Data for this compound, also known as demethylsanguinarine, is less abundant but indicates significant cytotoxic activity.
| Compound | Cell Line | Assay | IC50 / ED50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | - | 1.840 (µg/mL) | |
| HT-29 (Colon Adenocarcinoma) | - | 1.600 (µg/mL) | ||
| KB-16 | - | 0.340 (µg/mL) | ||
| P-388 (Murine Leukemia) | - | 0.051 (µg/mL) | ||
| Sanguinarine | A375 (Melanoma) | MTT | 0.11 (µg/mL) | [1] |
| SK-MEL-3 (Melanoma) | MTT | 0.54 (µg/mL) | [1] | |
| HL-60 (Promyelocytic Leukemia) | MTT | 0.6 - 0.9 | [2][3] | |
| CCRF/CEM (T-cell Acute Lymphoblastic Leukemia) | MTT | 1.05 | [2] | |
| J45.01 (T-cell Leukemia) | MTT | 0.3 | [2] | |
| U266B1 (Multiple Myeloma) | MTT | 1.05 | [2] | |
| HL-60/MX1 (Myeloid Leukemia) | MTT | 0.1 | [2] | |
| HL-60/MX2 (Myeloid Leukemia) | MTT | 0.1 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | MTT | 7.5 (for 48h) | ||
| NCI-N87 (Gastric Carcinoma) | - | ~2.0 | ||
| AGS (Gastric Adenocarcinoma) | - | ~2.0 | ||
| MKN45 (Gastric Carcinoma) | - | ~2.0 |
Experimental Protocols
Cell Viability Assessment by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Principle: In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][6] This conversion is dependent on the activity of these enzymes and therefore reflects the metabolic state and viability of the cells.[6] The insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting purple solution is measured spectrophotometrically, typically at a wavelength of 570-590 nm.[4][6] The intensity of the color is directly proportional to the number of viable cells.[6]
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or sanguinarine). A control group receives only the vehicle used to dissolve the compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well.[4] The plates are then incubated for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is carefully removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) or acidified isopropanol is added to each well to dissolve the formazan crystals. The plate is gently shaken to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at the appropriate wavelength.[7] A reference wavelength (e.g., 650 nm) may be used to subtract background absorbance.[4]
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Principle: During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[9] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells.[9] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised. By using both Annexin V-FITC and PI, it is possible to differentiate the cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (primary necrosis)
Procedure:
-
Cell Treatment: Cells are treated with the test compounds for the desired time to induce apoptosis.
-
Cell Harvesting: Adherent cells are detached using a gentle enzyme-free dissociation solution, while suspension cells are collected by centrifugation.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining: Annexin V-FITC and PI are added to the cell suspension.[10]
-
Incubation: The cells are incubated in the dark at room temperature for about 15 minutes.[9][10]
-
Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, and the data is used to generate a quadrant plot to quantify the different cell populations.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in the study of this compound and sanguinarine, the following diagrams have been generated using Graphviz.
References
- 1. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. bosterbio.com [bosterbio.com]
- 10. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
A Comparative Analysis of the Apoptotic Effects of Sanguinarine and Chelerythrine
A note on nomenclature: The initial request specified a comparison between norsanguinarine and chelerythrine. However, a comprehensive literature search revealed a significant lack of data on the apoptotic effects of this compound, suggesting it is a less commonly studied compound. In contrast, there is a wealth of information on sanguinarine, a closely related benzophenanthridine alkaloid. It is therefore presumed that "sanguinarine" was the intended compound for comparison. This guide will proceed with a detailed comparison of the apoptotic effects of sanguinarine and chelerythrine.
This guide provides a comparative analysis of the pro-apoptotic activities of two well-characterized benzophenanthridine alkaloids, sanguinarine (SAN) and chelerythrine (CHE). Both compounds are known for their potential as anticancer agents, largely attributed to their ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced differences in the apoptotic mechanisms of these two alkaloids.
Quantitative Data on Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for sanguinarine and chelerythrine in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| NB4 | Promyelocytic Leukemia | Sanguinarine (as CNS¹) | 0.53 | [1] |
| NB4 | Promyelocytic Leukemia | Chelerythrine (as CNC²) | 1.85 | [1] |
| MKN-45 | Gastric Carcinoma | Sanguinarine (as CNS¹) | 1.53 | [1] |
| MKN-45 | Gastric Carcinoma | Chelerythrine (as CNC²) | 12.72 | [1] |
| MCF-7 | Breast Adenocarcinoma | Sanguinarine | ~7.5 (48h) | [2] |
| MCF-7 | Breast Adenocarcinoma | Chelerythrine | >20 (48h) | [2] |
| LNCaP | Prostate Carcinoma | Sanguinarine | <2 | [3] |
| DU-145 | Prostate Carcinoma | Sanguinarine | <2 | [3] |
¹CNS: 6-Cyano dihydrosanguinarine, a derivative of sanguinarine. ²CNC: 6-Cyano dihydrochelerythrine, a derivative of chelerythrine.
Apoptotic Mechanisms and Signaling Pathways
Sanguinarine and chelerythrine induce apoptosis through multiple, and sometimes overlapping, signaling pathways. The key mechanisms are detailed below.
Sanguinarine (SAN)
Sanguinarine is a potent inducer of apoptosis in a wide range of cancer cells.[4][5][6] Its pro-apoptotic effects are mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]
-
Intrinsic Pathway: Sanguinarine induces mitochondrial stress by increasing the production of reactive oxygen species (ROS).[8][9] This leads to a disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[8] Sanguinarine also modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes mitochondrial permeabilization.[8][10] The released cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[8][11]
-
Extrinsic Pathway: Sanguinarine has been shown to sensitize cancer cells to TRAIL-mediated apoptosis.[9]
-
Other Signaling Pathways: Sanguinarine can inhibit the JAK2/STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes survival.[8] It has also been shown to modulate the activity of MAPKs.[11]
Chelerythrine (CHE)
Chelerythrine also induces apoptosis through multiple mechanisms, with a pronounced effect on ROS generation and the mitochondrial pathway.
-
Intrinsic Pathway: Similar to sanguinarine, chelerythrine induces the production of ROS, which plays a crucial role in its apoptotic effects.[8] This leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases-9 and -3.[12]
-
Protein Kinase C (PKC) Inhibition: Chelerythrine is a well-known inhibitor of Protein Kinase C (PKC). While initially thought to be the primary mechanism of its action, some studies suggest that its apoptotic effects can be independent of PKC inhibition.
-
Other Signaling Pathways: Chelerythrine has been shown to inhibit the Akt pathway and inactivate STAT3, both of which are important for cell survival.[1][8]
Experimental Protocols
The following are generalized protocols for key experiments used to assess the apoptotic effects of sanguinarine and chelerythrine.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of sanguinarine or chelerythrine for the desired time periods (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of sanguinarine or chelerythrine for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Summary of Comparison
| Feature | Sanguinarine | Chelerythrine |
| Potency | Generally more potent with lower IC50 values in several cell lines.[1][2] | Generally less potent with higher IC50 values compared to sanguinarine.[1][2] |
| Primary Mechanism | Induction of ROS, mitochondrial pathway, modulation of Bcl-2 family proteins.[8][9][10] | Induction of ROS, mitochondrial pathway.[8][12] |
| Key Signaling Pathways | Inhibition of JAK2/STAT3, modulation of MAPKs.[8][11] | Inhibition of Akt and PKC, inactivation of STAT3.[1][8] |
| Apoptotic Pathways | Involves both intrinsic and extrinsic pathways.[7] | Primarily involves the intrinsic pathway. |
References
- 1. Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds: Cytotoxic activity, structure-activity relationship and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sanguinarine-induced apoptosis: generation of ROS, down-regulation of Bcl-2, c-FLIP, and synergy with TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sanguinarine highly sensitises breast cancer cells to doxorubicin-induced apoptosis [scielo.org.za]
- 12. Differential antiproliferative and apoptotic response of sanguinarine for cancer cells versus normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Norsanguinarine in Oncology: A Comparative Analysis Against Standard Chemotherapeutic Agents
A comprehensive evaluation of the therapeutic potential of norsanguinarine in comparison to established anticancer drugs remains an area of active investigation. Due to a paucity of direct comparative studies on this compound, this guide leverages available data on the closely related and extensively studied benzophenanthridine alkaloid, sanguinarine, as a surrogate to provide insights into its potential efficacy and mechanisms of action.
Sanguinarine has demonstrated significant anticancer properties across a spectrum of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[1][2][3] Its multifaceted mechanism of action, targeting several key signaling pathways, positions it as a compound of interest for further oncological research. This guide presents a comparative overview of the cytotoxic efficacy of sanguinarine against standard anticancer drugs, details the experimental methodologies used for these evaluations, and visualizes the key molecular pathways involved.
Comparative Cytotoxicity: Sanguinarine vs. Standard Anticancer Drugs
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for sanguinarine and standard anticancer drugs—doxorubicin and cisplatin—across various human cancer cell lines. This data, collated from multiple studies, provides a quantitative comparison of their cytotoxic effects. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and exposure time.
| Sanguinarine | ||
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.77 ± 0.06 |
| PC3 | Prostate Cancer | Not Specified |
| Hela | Cervical Cancer | Not Specified |
| A549 | Lung Cancer | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 3.49 ± 0.41 |
| Bel7402 | Hepatocellular Carcinoma | 2.90 |
| HCCLM3 | Hepatocellular Carcinoma | 5.10 |
| SMMC7721 | Hepatocellular Carcinoma | 9.23 |
| CCRF-CEM | Leukemia | Not Specified |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | Not Specified |
| HEK293/ABCB5 | Kidney (Transfected) | Not Specified |
| MDA-MB-231-BCRP | Breast (Transduced) | Not Specified |
| HCT116 p53+/+ | Colon Cancer | Not Specified |
| HCT116 p53-/- | Colon Cancer (p53 knockout) | Not Specified |
| Doxorubicin | ||
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer (Doxorubicin-Sensitive) | 1.4 |
| MCF-7/ADR | Breast Cancer (Doxorubicin-Resistant) | 27 |
| IMR-32 | Neuroblastoma | Not Specified |
| UKF-NB-4 | Neuroblastoma | Not Specified |
| Cisplatin | ||
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A549 | Lung Carcinoma | 10 (for 48h) |
| SKOV-3 | Ovarian Cancer | 10 (for 48h) |
| OVCAR-3 | Ovarian Cancer | Median ID50: 107 |
| A721, A90, A286, A1, A121A | Ovarian Cancer | Not Specified |
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed to assess the anticancer efficacy of compounds like this compound and sanguinarine.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a standard anticancer drug for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the compound concentration.[4]
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 300-500 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Mechanistic Insights: Signaling Pathways and Experimental Workflows
Sanguinarine exerts its anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow for evaluating anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Nasopharyngeal carcinoma mechanism of sanguinarine based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
The Synergistic Potential of Norsanguinarine and Doxorubicin in Oncology: A Comparative Analysis Based on Sanguinarine Data
Disclaimer: As of October 2025, a comprehensive review of published scientific literature reveals a notable absence of direct experimental studies on the synergistic effects of Norsanguinarine with doxorubicin in cancer therapy. This compound, a benzophenanthridine alkaloid, is structurally similar to its more extensively studied counterpart, Sanguinarine. Both compounds share a common core structure, with this compound being the demethylated form of Sanguinarine. Due to this structural similarity and the lack of direct data for this compound, this guide will present a detailed comparative analysis of the synergistic effects of Sanguinarine with doxorubicin. This information may serve as a valuable proxy for researchers and drug development professionals interested in the potential of this compound, offering insights into possible mechanisms of action and experimental designs for future studies. It is crucial to note that the biological activities of these two alkaloids may differ, and the findings presented here for Sanguinarine should be considered as a starting point for research on this compound.
Overview of Sanguinarine and Doxorubicin Synergy
Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy for a range of cancers.[1][2] However, its efficacy is often limited by the development of multidrug resistance (MDR) and significant cardiotoxicity.[1][2] Sanguinarine, a natural alkaloid, has been shown to enhance the cytotoxic effects of doxorubicin in various cancer cell lines, particularly in drug-resistant phenotypes.[3][4] This synergistic interaction allows for a reduction in the required dose of doxorubicin, potentially mitigating its adverse side effects while improving its therapeutic index.
The combination of Sanguinarine and doxorubicin has been observed to significantly increase cancer cell apoptosis and overcome chemoresistance.[1][5][6] Studies have demonstrated that Sanguinarine can sensitize resistant cancer cells to doxorubicin, leading to a substantial decrease in the half-maximal inhibitory concentration (IC50) of doxorubicin.[3][4]
Quantitative Analysis of Synergistic Effects
The synergistic effect of combining Sanguinarine and doxorubicin has been quantified in several studies using the Combination Index (CI), where a CI value less than 1 indicates synergy.
| Cell Line | Drug Combination | IC50 of Doxorubicin Alone (µM) | IC50 of Doxorubicin with Sanguinarine (µM) | Combination Index (CI) | Fold Reduction in IC50 | Reference |
| MCF-7/ADR | Doxorubicin + Sanguinarine | 27 | 1.6 | 0.1 | 16.88 | [3] |
| MCF-7/ADR | Doxorubicin + Sanguinarine Nanoparticles | 27 | 0.9 | 0.4 | 30.00 | [3] |
| Caco-2 | Doxorubicin + Sanguinarine | 4.22 | Not explicitly stated, but 17.58-fold reduction | <1 | 17.58 | [4] |
| CEM/ADR5000 | Doxorubicin + Sanguinarine | 44.08 | Not explicitly stated, but significant sensitization | <1 | Not specified | [4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
A common method to assess the synergistic cytotoxicity of Sanguinarine and doxorubicin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for cell viability.
Apoptosis Detection by Flow Cytometry
To determine the effect of the drug combination on apoptosis, flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining is frequently employed.
Protocol for Apoptosis Assay:
-
Cell Treatment: Cancer cells are treated with Sanguinarine, doxorubicin, or a combination of both for a specified period (e.g., 24 hours).
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways Implicated in Synergy
The synergistic effect of Sanguinarine and doxorubicin is attributed to the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Inhibition of the MKP-1/MAPK Pathway
One of the key mechanisms by which Sanguinarine sensitizes cancer cells to doxorubicin is through the inhibition of Mitogen-activated protein kinase phosphatase-1 (MKP-1).[1][5] MKP-1 is a negative regulator of the MAPK (mitogen-activated protein kinase) pathways, including JNK, ERK, and p38.[5] Overexpression of MKP-1 is associated with chemoresistance.[1] Sanguinarine inhibits MKP-1, leading to sustained activation of JNK and p38, which in turn promotes apoptosis.[5]
Caption: Sanguinarine inhibits MKP-1, enhancing doxorubicin-induced apoptosis.
Modulation of Apoptotic and Cell Cycle Proteins
The combination of Sanguinarine and doxorubicin has been shown to modulate the expression of key proteins involved in apoptosis and cell cycle regulation. In doxorubicin-resistant MCF-7/ADR cells, the combination treatment led to an increase in the expression of p21 and Caspase-3, while decreasing the expression of CCND1 (Cyclin D1) and survivin.[3]
Conclusion and Future Directions
The available evidence strongly suggests that Sanguinarine acts as a potent chemosensitizer, enhancing the anticancer efficacy of doxorubicin, particularly in resistant cancer cell lines. The primary mechanisms appear to involve the inhibition of pro-survival pathways like MKP-1/MAPK and the induction of apoptosis.
For researchers and drug development professionals, these findings on Sanguinarine provide a compelling rationale for investigating this compound as a potential synergistic partner for doxorubicin. Future studies should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro studies to compare the synergistic potential of this compound and Sanguinarine with doxorubicin in various cancer cell lines, including both sensitive and resistant strains.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound may enhance doxorubicin's efficacy, including its effects on drug efflux pumps, DNA repair pathways, and key signaling networks.
-
In Vivo Efficacy and Safety: Evaluating the in vivo efficacy and safety of the this compound-doxorubicin combination in preclinical animal models of cancer to assess its therapeutic potential and toxicity profile.
By building upon the knowledge gained from Sanguinarine research, the scientific community can efficiently explore the therapeutic promise of this compound in combination cancer therapy.
References
- 1. Sanguinarine highly sensitises breast cancer cells to doxorubicin-induced apoptosis [scielo.org.za]
- 2. Sanguinarine highly sensitises breast cancer cells to doxorubicin-induced apoptosis [scielo.org.za]
- 3. Doxorubicin-sanguinarine nanoparticles: formulation and evaluation of breast cancer cell apoptosis and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergism of three-drug combinations of sanguinarine and other plant secondary metabolites with digitonin and doxorubicin in multi-drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sanguinarine highly sensitises breast cancer cells to doxorubicin-induced apoptosis [scielo.org.za]
Norsanguinarine Combination Therapies: A Comparative Guide for Researchers
A new frontier in drug development is the exploration of synergistic combinations of natural compounds to enhance therapeutic efficacy and overcome drug resistance. While research on norsanguinarine is still emerging, studies on the closely related benzophenanthridine alkaloid, sanguinarine, in combination with other natural compounds, offer valuable insights into the potential of these combination therapies. This guide provides a comparative analysis of key preclinical studies, focusing on experimental data, methodologies, and the underlying signaling pathways.
Disclaimer: Due to the limited availability of published research specifically on this compound combination therapies, this guide utilizes data from studies on sanguinarine, a structurally similar compound, as a predictive model for the potential interactions of this compound.
Comparative Analysis of Sanguinarine Combination Studies
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of sanguinarine with other natural compounds in cancer and inflammatory models.
Table 1: In Vitro Synergistic Effects of Sanguinarine and Piperlongumine on Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Compound | IC50 (µM) - Single Agent | IC50 (µM) - Combination (4:1 ratio PL:SAN) | Combination Index (CI) | Effect |
| A549 | Piperlongumine (PL) | ~4.0 | 4 µM PL + 1 µM SAN | < 1 | Synergistic |
| Sanguinarine (SAN) | ~1.0 | ||||
| H1299 | Piperlongumine (PL) | Not specified | Lower concentrations | Additive | Additive/Antagonistic |
| Sanguinarine (SAN) | Not specified | Higher concentrations | Antagonistic |
IC50 values are approximate, based on graphical data from the source. The combination in A549 cells showed a significant increase in cytotoxicity compared to individual agents.
Table 2: In Vivo Protective Effects of Sanguinarine and Curcumin on Indomethacin-Induced Small Intestinal Injury in Rats
| Treatment Group | Macroscopic Damage Score (Qualitative) | Inflammatory Markers (TNF-α, IL-6, IL-1β) | Key Protective Mechanisms |
| Indomethacin (Control) | Severe intestinal damage, inflammation, and ulceration | Significantly elevated | - |
| Sanguinarine (SA) + Curcumin (Cur) | Significant reduction in intestinal damage and inflammation | Significantly reduced | Synergistic activation of Nrf2 antioxidant pathway and inhibition of NF-κB inflammatory pathway. |
This study highlights a synergistic effect in a preclinical model of NSAID-induced enteropathy, a condition characterized by inflammation and oxidative stress.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Cell Viability
This protocol is based on standard procedures for assessing the cytotoxicity of compounds in cancer cell lines.
-
Cell Seeding: Human non-small cell lung cancer cell lines (A549 and H1299) are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Cells are treated with various concentrations of sanguinarine, piperlongumine, or a combination of both (at a fixed ratio, e.g., 4:1 piperlongumine to sanguinarine) for 24 hours.
-
MTT Incubation: After the treatment period, 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[1]
-
Formazan Solubilization: The medium is removed, and 100 µl of a solubilization buffer (e.g., 10% SDS in 0.01 N HCl) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves. The synergistic, additive, or antagonistic effects of the combination are quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Indomethacin-Induced Small Intestinal Injury in Rats
This in vivo protocol is a standard model for studying NSAID-induced enteropathy.
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Induction of Injury: Intestinal injury is induced by oral administration of indomethacin (e.g., 7.5 mg/kg).
-
Treatment: Animals are pre-treated with sanguinarine, curcumin, or a combination of both for a specified period before indomethacin administration.
-
Assessment of Intestinal Damage:
-
Macroscopic Scoring: After a set time (e.g., 24 hours) post-indomethacin, the small intestine is excised, and the mucosal lesions are scored based on their number and severity.
-
Histological Analysis: Intestinal tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic evaluation of inflammation, ulceration, and tissue damage. A histological scoring system is used to quantify the extent of injury.
-
-
Biochemical Analysis:
-
Inflammatory Markers: Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in tissue homogenates or serum are measured using ELISA kits.
-
Oxidative Stress Markers: Markers of oxidative stress and the activity of antioxidant enzymes (e.g., Nrf2, HO-1) are assessed using appropriate biochemical assays or Western blotting.
-
Signaling Pathways and Mechanisms of Action
The synergistic effects of sanguinarine in combination with other natural compounds are often attributed to their ability to modulate multiple signaling pathways involved in cell survival, apoptosis, and inflammation.
ROS-Mediated Apoptosis in Cancer Cells
The combination of sanguinarine and piperlongumine has been shown to induce a significant increase in reactive oxygen species (ROS) in cancer cells, leading to apoptotic cell death.
Caption: ROS-Mediated Apoptotic Pathway.
Nrf2/NF-κB Signaling in Intestinal Inflammation
The combination of sanguinarine and curcumin demonstrates a synergistic effect in mitigating intestinal inflammation by modulating the Nrf2 and NF-κB signaling pathways.
Caption: Nrf2/NF-κB Signaling in Intestinal Injury.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the synergistic effects of natural compound combinations in a preclinical setting.
Caption: Preclinical Experimental Workflow.
This guide provides a foundational understanding of the potential for this compound combination therapies, based on the available data for its close structural analog, sanguinarine. Further research is warranted to specifically investigate this compound in combination with other natural compounds to validate these preliminary insights and unlock its full therapeutic potential.
References
Cross-Validation of Norsanguinarine's Antifungal Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal properties of Norsanguinarine and its close structural analog, Sanguinarine. Due to the limited availability of direct experimental data on this compound's antifungal activity in publicly accessible literature, this document leverages extensive research on Sanguinarine and its derivatives to offer a cross-validated perspective. This approach allows for an informed estimation of this compound's potential efficacy and mechanism of action.
Executive Summary
Sanguinarine, a quaternary benzophenanthridine alkaloid structurally similar to this compound, has demonstrated significant antifungal activity against a broad spectrum of pathogenic fungi. Its primary mechanisms of action involve the disruption of the fungal cell membrane through the inhibition of ergosterol synthesis, leading to increased membrane permeability and the generation of reactive oxygen species (ROS). Furthermore, Sanguinarine has been shown to interfere with crucial signaling pathways in fungi, notably the cAMP (cyclic adenosine monophosphate) pathway, which governs virulence and morphogenesis. This guide presents available quantitative data, detailed experimental protocols for key assays, and visual representations of the proposed mechanisms and workflows to facilitate a comprehensive understanding of this class of compounds.
Data Presentation: Comparative Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) values for Sanguinarine and a related derivative against various fungal species. These values serve as a benchmark for estimating the potential antifungal potency of this compound.
Table 1: In Vitro Antifungal Activity of Sanguinarine against Phytopathogenic Fungi
| Fungal Species | Sanguinarine EC₅₀ (µg/mL)[1][2] |
| Curvularia lunata | 15.43[1][2] |
| Fusarium solani | 24.28 |
| Fusarium oxysporum f. sp. niveum | 35.7 |
| Fusarium oxysporum f. sp. vasinfectum | 42.6 |
| Valsa mali | 53.8 |
| Pyricularia oryzae | 101.6[1][2] |
| Alternaria alternata | 28.4 |
Table 2: In Vitro Antifungal Activity of Sanguinarine and its Derivative against Candida albicans
| Compound | MIC₅₀ (µg/mL) | MIC₈₀ (µM) | Reference |
| Sanguinarine | 3.2 | - | |
| 6-methoxydihydrosanguinarine | - | 2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Fungal Strain Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida albicans) for 24-48 hours. A suspension is then prepared in sterile saline or RPMI-1640 medium and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Antifungal Agent Preparation: A stock solution of the test compound (e.g., this compound, Sanguinarine) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in RPMI-1640 medium buffered with MOPS in a 96-well microtiter plate.
-
Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth (typically ≥50% or ≥80% inhibition) compared to the growth control well (containing no antifungal agent).
Mycelial Growth Inhibition Assay
This assay is commonly used to evaluate the antifungal activity against filamentous fungi.
-
Fungal Culture: The target phytopathogenic fungus is grown on Potato Dextrose Agar (PDA) plates.
-
Antifungal Preparation: The test compound is dissolved in a solvent and added to the molten PDA at various concentrations. The agar is then poured into Petri dishes.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed in the center of the PDA plates containing the antifungal agent.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period of time until the mycelial growth in the control plate (without the antifungal agent) reaches the edge of the plate.
-
Measurement: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony. The EC₅₀ value (the concentration that inhibits 50% of mycelial growth) is then determined.[1][2]
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the generation of intracellular ROS in fungal cells upon treatment with the antifungal agent.
-
Fungal Cell Preparation: Fungal cells are cultured and harvested in the mid-logarithmic phase. The cells are washed and resuspended in a suitable buffer (e.g., PBS).
-
Treatment: The fungal cell suspension is treated with the test compound at various concentrations for a specific duration.
-
Staining: The cells are then incubated with a fluorescent probe that detects ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent but is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Analysis: The fluorescence intensity of the cells is measured using a fluorometer or a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Mandatory Visualization
Proposed Mechanism of Action of Sanguinarine Alkaloids
Caption: Proposed mechanism of Sanguinarine's antifungal action.
Experimental Workflow for Antifungal Susceptibility Testing
References
A guide for researchers, scientists, and drug development professionals.
In the landscape of oncological research, natural alkaloids have emerged as promising candidates for novel therapeutic agents due to their potent cytotoxic effects on cancer cells. Among these, Norsanguinarine and Berberine have garnered significant attention for their ability to induce apoptosis, or programmed cell death, a critical process in cancer treatment. This guide provides a comparative analysis of their effects on key apoptosis-related genes, supported by experimental data and detailed methodologies.
Disclaimer: Direct comparative studies on this compound are limited in publicly available literature. This guide utilizes data on Sanguinarine, a closely related benzophenanthridine alkaloid, as a proxy for this compound's bioactivity. The structural similarities suggest comparable mechanisms, but this assumption should be noted in further research.
Quantitative Analysis of Apoptotic Gene Modulation
The efficacy of this compound (via Sanguinarine) and Berberine in inducing apoptosis is underscored by their differential regulation of pro- and anti-apoptotic genes. The following table summarizes the quantitative effects of these compounds on key apoptosis-related gene and protein expression.
| Target Gene/Protein | Compound | Cell Line(s) | Observed Effect |
| Bcl-2 | Sanguinarine | Multiple Myeloma (U266), Pancreatic (AsPC-1, BxPC-3), NSCLC | Dose-dependent decrease in protein expression.[1][2] |
| Berberine | Oral Squamous Carcinoma (Tca8113), Breast Cancer (MCF-7), Colon Cancer (HT29), and others | Significant decrease in gene and protein levels.[3][4] | |
| Bax | Sanguinarine | Multiple Myeloma (U266), Pancreatic (AsPC-1, BxPC-3), NSCLC | Dose-dependent increase in protein expression.[1][2] |
| Berberine | Oral Squamous Carcinoma (Tca8113), Breast Cancer (MCF-7), Colon Cancer (HT29), and others | Significant increase in gene and protein expression.[3][4] | |
| Bax/Bcl-2 Ratio | Sanguinarine | NSCLC, Multiple Myeloma (U266) | Increased ratio, indicating a shift towards a pro-apoptotic state.[1][5] |
| Berberine | Multiple cancer cell lines | The BCL-2/BAX signaling pathway is suggested as a common mechanism for its anti-tumor effect.[3][4] | |
| Caspase-3 | Sanguinarine | Multiple Myeloma, Human Leukemia (HL-60) | Activation and cleavage.[6][7] |
| Berberine | Human Leukemia (HL-60), Prostate Carcinoma | Activation through cleavage.[8] | |
| Caspase-9 | Sanguinarine | Multiple Myeloma | Activation.[7] |
| Berberine | Liver Cancer | Activation.[9] | |
| STAT3 | Sanguinarine | NSCLC, Multiple Myeloma | Inhibition of phosphorylation (inactivation).[5][6] |
| Berberine | Not a primary reported target for apoptosis induction. | ||
| PI3K/Akt | Sanguinarine | Human Oral Squamous Carcinoma (KB cells) | Inactivation of the signaling pathway.[10] |
| Berberine | Multiple cancer types | Inhibition of the PI3K/AKT/mTOR signaling pathway.[9] |
Signaling Pathways in Apoptosis Induction
This compound (Sanguinarine) and Berberine trigger apoptosis through distinct, yet sometimes overlapping, signaling cascades.
This compound (Sanguinarine) Apoptotic Signaling Pathway
Sanguinarine-induced apoptosis is often mediated by the generation of reactive oxygen species (ROS) and the suppression of key survival pathways like JAK/STAT and PI3K/Akt.[5][10] This leads to a cascade of events culminating in the activation of executioner caspases.
Caption: this compound (Sanguinarine) induced apoptosis pathway.
Berberine Apoptotic Signaling Pathway
Berberine's pro-apoptotic effects are multifaceted, primarily involving the modulation of the Bcl-2 family of proteins and the inhibition of critical cell survival pathways such as PI3K/Akt/mTOR and MAPK/ERK.[9][11]
Caption: Berberine induced apoptosis pathway.
Experimental Protocols
A generalized workflow for the comparative analysis of this compound and Berberine on apoptosis-related genes is outlined below.
Caption: Experimental workflow for apoptosis analysis.
Key Experimental Methodologies
1. Cell Culture and Treatment:
-
Cell Lines: A variety of cancer cell lines (e.g., HeLa, MCF-7, HT29, U266, AsPC-1) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in plates and allowed to attach overnight. Subsequently, they are treated with varying concentrations of this compound or Berberine for specific time points (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) is run in parallel.
2. MTT Assay for Cell Viability:
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Procedure: After treatment, MTT solution is added to each well and incubated. The formazan crystals are then solubilized with a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 values are then determined.[3]
3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection:
-
Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Procedure: Treated cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are analyzed by flow cytometry.
4. Western Blotting for Protein Expression Analysis:
-
Principle: This technique is used to detect specific proteins in a sample.
-
Procedure: Cells are lysed, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, p-STAT3), followed by incubation with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.[3]
5. Real-Time PCR for Gene Expression Analysis:
-
Principle: This technique measures the amplification of DNA using fluorescent probes.
-
Procedure: Total RNA is extracted from treated cells and reverse-transcribed into cDNA. Real-time PCR is then performed using specific primers for the genes of interest (e.g., Bcl-2, Bax) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2^-ΔΔCt method.[3]
Conclusion
Both this compound (as represented by Sanguinarine) and Berberine are potent inducers of apoptosis in a wide range of cancer cell lines. Their mechanisms converge on the intrinsic mitochondrial pathway, characterized by the modulation of the Bcl-2 family of proteins and the activation of caspases. However, they exhibit differences in their primary upstream targets, with Sanguinarine strongly implicating the JAK/STAT pathway and ROS generation, while Berberine's effects are more prominently linked to the inhibition of the PI3K/Akt/mTOR and MAPK/ERK pathways. This comparative analysis provides a foundational understanding for researchers to further explore the therapeutic potential of these natural alkaloids in cancer therapy. Future studies directly comparing this compound and Berberine are warranted to elucidate their distinct and shared mechanisms of action.
References
- 1. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]
- 2. Sanguinarine induces apoptosis of human pancreatic carcinoma AsPC-1 and BxPC-3 cells via modulations in Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 6. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Berberine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Apoptosis Induction, a Sharp Edge of Berberine to Exert Anti-Cancer Effects, Focus on Breast, Lung, and Liver Cancer [frontiersin.org]
Benchmarking Benzophenanthridine Alkaloids: A Comparative Analysis of Norsanguinarine, Sanguinarine, Chelerythrine, and Chelidonine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of four benzophenanthridine alkaloids: Norsanguinarine, Sanguinarine, Chelerythrine, and Chelidonine. While extensive data is available for Sanguinarine, Chelerythrine, and to a lesser extent, Chelidonine, there is a notable scarcity of publicly available research on the specific anticancer, antimicrobial, and anti-inflammatory activities of this compound. This data gap currently limits a direct and comprehensive benchmark against its more studied counterparts.
This document summarizes the existing experimental data for Sanguinarine, Chelerythrine, and Chelidonine, presented in structured tables for easy comparison. Detailed experimental protocols for the key assays are also provided to support the interpretation of the data. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to elucidate the mechanisms of action.
Data Presentation
Anticancer Activity
The anticancer potential of these alkaloids is typically evaluated by their cytotoxicity against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Sanguinarine | Oral Squamous Cell Carcinoma (SAS) | 0.75 - 1.0 | [1] |
| Hepatocellular Carcinoma (Bel7402) | 2.90 | [2] | |
| Hepatocellular Carcinoma (HepG2) | 2.50 | [2] | |
| Hepatocellular Carcinoma (HCCLM3) | 5.10 | [2] | |
| Hepatocellular Carcinoma (SMMC7721) | 9.23 | [2] | |
| Non-Small Cell Lung Cancer (H1299) | ~2.5 | ||
| Non-Small Cell Lung Cancer (H460) | ~3.0 | ||
| Non-Small Cell Lung Cancer (H1975) | ~1.0 | ||
| Non-Small Cell Lung Cancer (A549) | ~3.5 | ||
| Chelerythrine | Human Melanoma (A375) | 0.46 µg/mL | [3] |
| Human Melanoma (G-361) | 0.14 µg/mL | [3] | |
| Human Melanoma (SK-MEL-3) | 0.14 µg/mL | [3] | |
| Chelidonine | Pancreatic Cancer (BxPC-3) | ~1.0 | [4] |
| Pancreatic Cancer (MIA PaCa-2) | <1.0 | [4] | |
| This compound | Not Available | Not Available |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and assay durations.
Antimicrobial Activity
The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an agent that prevents visible growth of a microorganism.
| Alkaloid | Microorganism | MIC (µg/mL) | Reference |
| Sanguinarine | Staphylococcus aureus | 1.9 | [5] |
| Staphylococcus aureus | 128 | [6] | |
| Gram-positive & Gram-negative bacteria | 0.5 - 128 | [7][8] | |
| Escherichia coli (ETEC) | 6250 | [4] | |
| Chelerythrine | Pseudomonas aeruginosa | 1.9 | [5] |
| Staphylococcus aureus | 0.156 (156) | [5] | |
| Candida albicans | 31.25 | [5] | |
| Chelidonine | Candida albicans | 62.5 | [5] |
| Escherichia coli | >1000 | [9] | |
| This compound | Not Available | Not Available |
Note: MIC values can vary significantly based on the microbial strain, inoculum size, and specific methodology used.
Anti-inflammatory Activity
The anti-inflammatory properties of these alkaloids are often assessed by their ability to inhibit inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Alkaloid | Assay | Activity | Reference |
| Sanguinarine | Inhibition of inflammatory mediators | Potent inhibitor | [10][11] |
| Chelerythrine | Inhibition of exudates and PGE2 | Significant inhibition | |
| Chelidonine | Inhibition of NO, PGE2, TNF-α, IL-6 | Potent inhibitor | [1] |
| This compound | Not Available | Not Available |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[12][13][14][15]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid nutrient broth.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the test alkaloid in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the alkaloid at which there is no visible growth (turbidity) of the microorganism.[16][17][18]
Griess Assay for Nitric Oxide (NO) Inhibition
This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.
Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a purple azo dye, the absorbance of which is proportional to the nitrite concentration.
Procedure:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test alkaloid for a defined period.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for a short period to allow for color development.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate some of the key signaling pathways known to be affected by Sanguinarine, Chelerythrine, and Chelidonine.
References
- 1. healthbenefitstimes.com [healthbenefitstimes.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity, Cytotoxicity and Phytochemical Analysis of Sanguinaria canadensis Native to South Dakota [scirp.org]
- 5. The Activity of Isoquinoline Alkaloids and Extracts from Chelidonium majus against Pathogenic Bacteria and Candida sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. The Synergistic Mechanism of Chelidonium majus Alkaloids on Melanoma Treatment via a Multi-Strategy Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 호스팅 기간 만료 [x-y.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Norsanguinarine: A Guide for Laboratory Professionals
For Immediate Release – This document provides essential safety and logistical information for the proper disposal of Norsanguinarine, ensuring the safety of laboratory personnel and compliance with regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical compound.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. The following guidelines are based on available safety data sheets and chemical properties information.
Pre-Disposal and Handling
Before beginning any disposal process, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, eye protection, and a lab coat. All handling of this compound should be conducted in a well-ventilated area.
Step-by-Step Disposal Procedure
-
Consult Safety Data Sheet (SDS): Always refer to the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date disposal instructions.[1]
-
Waste Identification: this compound waste should be classified as hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization:
-
Place this compound waste in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked with the words "Hazardous Waste" and the full chemical name, "this compound."
-
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Institutional EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional protocols for waste manifest and pickup scheduling.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning procedure as recommended by your institution's EHS office.
-
Record Keeping: Maintain accurate records of the amount of this compound disposed of and the date of disposal, in accordance with institutional and regulatory requirements.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₁NO₄ | PubChem[2] |
| Molecular Weight | 317.3 g/mol | PubChem[2] |
| Melting Point | 285 - 287 °C | PubChem[2] |
Experimental Protocols
While specific experimental protocols involving this compound are beyond the scope of this disposal guide, any experiment generating this compound waste must incorporate the disposal steps outlined above into its methodology. The cytotoxicity of related compounds has been evaluated using methods such as the MTT assay.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Norsanguinarine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Norsanguinarine, ensuring the protection of laboratory personnel and the integrity of research. Adherence to these guidelines is essential for minimizing exposure risks and maintaining a safe working environment.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on currently available safety data.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves | To prevent skin contact and absorption. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Not required under normal conditions of use | Use a NIOSH-approved respirator if ventilation is inadequate or dust is generated. |
Operational Protocol for Handling this compound
This step-by-step guide outlines the essential procedures for the safe handling of this compound from receipt to disposal.
1. Preparation and Hazard Assessment:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
-
Conduct a risk assessment for your specific experimental procedure.
-
Verify that all necessary PPE is available and in good condition.
-
Ensure that a properly functioning eyewash station and safety shower are readily accessible.
2. Engineering Controls:
-
Handle this compound in a well-ventilated area.
-
If the procedure may generate dust or aerosols, use a chemical fume hood.
3. Donning of Personal Protective Equipment (PPE):
-
Step 1: Put on a laboratory coat, ensuring it is fully buttoned.
-
Step 2: Don safety glasses with side-shields or goggles.
-
Step 3: Put on chemical-resistant gloves. Check for any tears or punctures before use.
4. Handling and Experimental Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe in dust.
-
Weigh and transfer the compound in a designated area, preferably within a fume hood, to minimize the risk of inhalation.
-
Keep containers tightly closed when not in use.
5. Spills and Emergency Procedures:
-
Minor Spills:
-
Wear appropriate PPE.
-
Carefully sweep up the spilled solid material, avoiding dust generation.
-
Place the material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional safety officer.
-
Follow your institution's emergency response procedures.
-
6. Doffing of Personal Protective Equipment (PPE):
-
Step 1: Remove gloves using a technique that avoids skin contact with the outer surface.
-
Step 2: Remove your laboratory coat.
-
Step 3: Remove eye protection.
-
Step 4: Wash your hands thoroughly with soap and water.
Disposal Plan
All waste materials contaminated with this compound, including used PPE and any spilled material, must be disposed of as hazardous chemical waste.
-
Solid Waste: Place contaminated solids and used PPE in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect solutions containing this compound in a designated, labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
